Thalidomide-NH-PEG3-NH-Boc
描述
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属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQGFFFSCSRSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Thalidomide-NH-PEG3-NH-Boc: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-NH-PEG3-NH-Boc, a crucial E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, mechanism of action, and its application in the synthesis of heterobifunctional degraders. Furthermore, it outlines detailed experimental protocols for its synthesis, characterization, and subsequent use in PROTAC assembly.
Introduction to this compound
This compound is a synthetic chemical compound that serves as a fundamental building block in the field of targeted protein degradation. It consists of three key components:
-
A Thalidomide (B1683933) Moiety: This part of the molecule acts as a ligand for the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2]
-
A PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) chain acts as a flexible, hydrophilic spacer.
-
A Boc-Protected Amine: A terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to reveal a reactive amine, which is then used to conjugate the molecule to a ligand targeting a specific protein of interest.[1][3]
The primary application of this compound is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[4] this compound provides the E3 ligase-recruiting end of the PROTAC, simplifying the synthetic process for researchers.
Structure and Physicochemical Properties
The structural and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₂₆H₃₆N₄O₉ |
| Molecular Weight | 548.59 g/mol |
| CAS Number | 2204246-03-5 |
| Appearance | Light yellow to yellow oil |
| Purity (Typical) | ≥97% |
| Solubility | Soluble in DMSO and DMF |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage.[1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O[5] |
Mechanism of Action in PROTACs
This compound itself is not a therapeutic agent but an intermediate. Once deprotected and conjugated to a target protein ligand to form a PROTAC, the thalidomide moiety facilitates a key biological process: the recruitment of the CRBN E3 ubiquitin ligase. The general mechanism is illustrated below.
The thalidomide part of the PROTAC binds to a hydrophobic pocket in CRBN.[1] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, inducing the proximity of the target protein (bound to the other end of the PROTAC) to the E3 ligase machinery. This proximity leads to the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can participate in further catalytic cycles.
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Not Specified |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Binding affinities of thalidomide and its analogs to CRBN provide an expected range for the thalidomide moiety of the molecule.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and utilization of this compound.
Synthesis of this compound
A plausible synthetic route involves the nucleophilic substitution of a suitable thalidomide precursor with a Boc-protected amino-PEG linker. The following is a generalized protocol based on similar syntheses.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: To a solution of 4-Fluorothalidomide (1.0 eq) in anhydrous DMF, add Boc-NH-PEG3-NH₂ (1.1 eq) and DIPEA (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford the final product.
Boc-Deprotection Protocol
To use the molecule in PROTAC synthesis, the Boc protecting group must be removed to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolution: Dissolve this compound in a mixture of DCM and TFA (e.g., a 1:1 ratio) at 0°C.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product mass.
-
Quenching: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine (Thalidomide-NH-PEG3-NH₂), which can often be used in the next step without further purification.
Conjugation to a Carboxylic Acid-Functionalized Protein Ligand
The deprotected amine is typically coupled to a protein of interest (POI) ligand that has a carboxylic acid handle.
Materials:
-
Thalidomide-NH-PEG3-NH₂ (from the previous step)
-
POI-COOH (Protein of Interest ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent.
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Protocol:
-
Activation of POI Ligand: In a dry flask, dissolve the POI-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of Thalidomide-NH-PEG3-NH₂ (1.1 eq) in anhydrous DMF to the activated POI ligand mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule using reverse-phase High-Performance Liquid Chromatography (HPLC).
Characterization of the Final Product
The identity and purity of the synthesized this compound and the final PROTAC must be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the compound and to monitor reaction progress. A sample of Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc, a similar compound, shows an available LCMS report.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product. The spectra should show characteristic peaks corresponding to the thalidomide, PEG, and Boc groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity of >95% is typically required for biological assays.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its modular nature, incorporating a potent E3 ligase ligand and a flexible, adaptable linker with a protected amine, streamlines the drug discovery process. Understanding its properties and the experimental protocols for its use is essential for researchers aiming to develop novel therapeutics based on targeted protein degradation.
References
The Role of Thalidomide-NH-PEG3-NH-Boc in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component in the design of many potent PROTACs is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the POI for destruction. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3]
This technical guide focuses on Thalidomide-NH-PEG3-NH-Boc , a key building block in the development of CRBN-recruiting PROTACs. This molecule consists of the thalidomide moiety for CRBN engagement, a three-unit polyethylene (B3416737) glycol (PEG3) linker to provide optimal spacing and physicochemical properties, and a Boc-protected amine for facile conjugation to a POI-binding ligand. We will delve into its synthesis, mechanism of action, and the detailed experimental protocols required for its successful application in the discovery and characterization of novel protein degraders.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[4] In the case of PROTACs synthesized from this compound, the thalidomide moiety binds to CRBN. This binding event brings the entire PROTAC molecule, along with the covalently attached POI ligand and the bound POI, into close proximity with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[5]
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is valuable for researchers. The synthesis generally involves the reaction of a functionalized thalidomide derivative with a Boc-protected amino-PEG linker. A plausible synthetic route is outlined below, adapted from procedures for similar molecules.[6][7]
Step 1: Synthesis of 4-Hydroxythalidomide
-
To a solution of 3-hydroxyphthalic anhydride (B1165640) in pyridine (B92270), add 3-aminopiperidine-2,6-dione (B110489) hydrochloride and triethylamine.
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with HCl and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-hydroxythalidomide.
Step 2: Synthesis of a Tosylated PEG3 Linker
-
Dissolve triethylene glycol in anhydrous dichloromethane (B109758) (DCM) and cool to 0°C.
-
Add pyridine or triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Quench the reaction and perform a work-up to isolate the tosylated PEG3 alcohol.
Step 3: Coupling of 4-Hydroxythalidomide with the Tosylated PEG3 Linker
-
To a solution of 4-hydroxythalidomide in an anhydrous solvent like DMF, add a base such as potassium carbonate.
-
Stir the mixture at room temperature.
-
Add the tosylated PEG3 linker to the reaction mixture.
-
Heat the reaction and stir overnight.
-
After completion, cool the reaction, filter, and purify the product by column chromatography to yield Thalidomide-O-PEG3-alcohol.
Step 4: Conversion to this compound
-
The terminal alcohol of Thalidomide-O-PEG3-alcohol is first converted to a leaving group (e.g., mesylate or tosylate).
-
This is followed by a nucleophilic substitution with a suitable Boc-protected diamine to yield the final product, this compound.
Figure 2: General synthetic workflow for this compound.
PROTAC Synthesis and Characterization
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
-
Stir the reaction at room temperature and monitor by LC-MS until the Boc group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine, which is often used in the next step without further purification.
Step 2: Conjugation to a POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU, HBTU) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir to activate the carboxylic acid.
-
Add a solution of the deprotected Thalidomide-NH-PEG3-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
Step 3: Characterization of the Final PROTAC
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the PROTAC by analyzing the proton and carbon spectra.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final PROTAC.
Cellular Assays for PROTAC Evaluation
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[7][8]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[9]
Cell Viability Assays
These assays determine the effect of the PROTAC on cell proliferation and cytotoxicity.[1][10]
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692). Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Quantitative Analysis of a Representative PROTAC
To illustrate the application of this compound, we will consider a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, including c-Myc.[11][12] The degradation of BRD4 has shown therapeutic promise in various cancers.[13]
Table 1: Degradation Efficiency of a BRD4-Targeting PROTAC with a Thalidomide-PEG3 Linker
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4-PROTAC-1 | BRD4 | Thalidomide | PEG3 | ~50 | >90 | HEK293 | Representative Data[14] |
| ARV-825 | BRD4 | Pomalidomide | PEG | <1 | >95 | RS4;11 | [11] |
| dBET1 | BRD4 | Pomalidomide | PEG | <1 | >90 | MM.1S | [15] |
Note: The data for BRD4-PROTAC-1 is representative for a PROTAC with a short PEG linker and may vary based on the specific chemical structure of the POI ligand and experimental conditions. Data for ARV-825 and dBET1 are provided for comparison of potent BRD4 degraders.
Table 2: Proteomics Analysis of a BRD4-Targeting PROTAC
Quantitative proteomics can provide a global view of the PROTAC's selectivity.[10]
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |
| BRD4 | -3.5 | < 0.001 | Target Protein, Transcriptional Regulator |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| BCL2 | -1.5 | < 0.01 | Downstream target of BRD4 |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
This data is representative and adapted from studies on similar thalidomide-PEG-BRD4 PROTACs. The values are illustrative of typical results.
Visualization of a Downstream Signaling Pathway and Experimental Workflow
The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc and the anti-apoptotic protein Bcl-2.[12][16] This disrupts key cancer cell survival and proliferation pathways.
Figure 3: Downstream signaling effects of BRD4 degradation.
A comprehensive experimental workflow is crucial for the systematic development and evaluation of a novel PROTAC.
Figure 4: Experimental workflow for PROTAC development.
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. Its modular design, incorporating a potent E3 ligase ligand, a flexible and hydrophilic PEG linker, and a reactive handle for conjugation, facilitates the rapid development of novel protein degraders. The detailed experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate the efficacy and specificity of their PROTAC molecules. As the field of targeted protein degradation continues to expand, the rational design and rigorous characterization of PROTACs, enabled by key intermediates like this compound, will be paramount in advancing this transformative therapeutic modality.
References
- 1. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic signaling pathways modulate targeted protein degradation [ideas.repec.org]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Chemical Knockdown: An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The paradigm of targeted drug therapy is undergoing a significant evolution. Beyond simple inhibition, the selective elimination of pathogenic proteins now represents a frontier in therapeutic intervention. At the vanguard of this approach are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's intrinsic protein degradation machinery. This guide provides a comprehensive technical exploration of thalidomide-based PROTACs, a cornerstone of this technology, elucidating their mechanism of action, experimental validation, and the critical parameters governing their efficacy.
Core Principle: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by inducing proximity between a target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]
dot
Quantitative Assessment of PROTAC Efficacy
The efficacy of a thalidomide-based PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the POI, and the maximum degradation (Dmax), which represents the maximum percentage of POI degradation achievable.[4] The binding affinities (Kd) of the PROTAC to both the POI and CRBN, as well as the stability of the ternary complex, are also crucial determinants of its degradation efficiency.
Below is a summary of quantitative data for several well-characterized thalidomide-based PROTACs.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to POI | Binding Affinity (Kd) to CRBN |
| ARV-110 | Pomalidomide derivative | Androgen Receptor (AR) | VCaP | ~1 | >90 | - | - |
| ARV-471 | Lenalidomide derivative | Estrogen Receptor (ER) | MCF-7 | ~2 | >80 | - | - |
| dBET1 | Thalidomide derivative | BRD4 | MV4;11 | - | - | - | - |
| Breast Cancer Cells | EC50 = 430 | - | - | - | |||
| ZQ-23 | Pomalidomide | HDAC8 | - | 147 | 93 | - | - |
| ZB-S-29 | Thalidomide | SHP2 | - | 6.02 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][3][5][6][7][8][9][10][11] EC50 in the context of dBET1 in breast cancer cells refers to the half-maximal effective concentration for depleting BET bromodomains.
Key Experimental Protocols
The development and characterization of thalidomide-based PROTACs rely on a suite of biochemical, biophysical, and cell-based assays. The following sections provide detailed methodologies for key experiments.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several techniques can be employed to characterize this interaction.
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Objective: To determine the binding affinities (Kd) and kinetic rate constants (kon, koff) of the binary (PROTAC-POI, PROTAC-CRBN) and ternary (POI-PROTAC-CRBN) complexes.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant POI and CRBN-DDB1 complex.
-
Thalidomide-based PROTAC.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
-
-
Protocol:
-
Immobilization: Immobilize the POI or CRBN-DDB1 complex onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure binary binding.
-
Regenerate the sensor surface between injections.
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the partner protein (the one not immobilized).
-
Inject these pre-formed complexes over the immobilized protein surface.
-
-
Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine Kd, kon, and koff for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
-
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
-
Materials:
-
Isothermal titration calorimeter.
-
Purified recombinant POI and CRBN-DDB1 complex.
-
Thalidomide-based PROTAC.
-
Dialysis buffer.
-
-
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration:
-
Fill the ITC cell with the POI or CRBN-DDB1 complex solution.
-
Fill the injection syringe with the PROTAC solution at a 10-20 fold higher concentration.
-
Perform a series of injections and record the heat changes.
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the pre-formed POI-CRBN complex, fill the cell with a mixture of POI and CRBN.
-
Titrate the PROTAC into this mixture.
-
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to obtain the thermodynamic parameters.
-
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.
-
Objective: To quantify the formation of the ternary complex in a high-throughput format.
-
Materials:
-
Tagged POI (e.g., His-tagged) and tagged CRBN-DDB1 (e.g., GST-tagged).
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody) and acceptor (e.g., fluorescently-labeled anti-GST antibody) pair.
-
Thalidomide-based PROTAC.
-
Assay buffer and microplates.
-
TR-FRET plate reader.
-
-
Protocol:
-
Add the tagged POI, tagged CRBN-DDB1, donor antibody, acceptor antibody, and varying concentrations of the PROTAC to the microplate wells.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal at the appropriate wavelengths.
-
A bell-shaped dose-response curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.
-
Protein Degradation Assays
These assays are crucial for determining the functional consequence of PROTAC treatment in a cellular context.
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture.
-
Objective: To measure the dose- and time-dependent degradation of the POI following PROTAC treatment.
-
Materials:
-
Cell line expressing the POI.
-
Thalidomide-based PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for various time points.
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Measure the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.
-
Cell Viability Assays
These assays assess the cytotoxic effects of PROTAC treatment.
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.
-
Materials:
-
Cell line of interest.
-
Thalidomide-based PROTAC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration).
-
This assay quantifies ATP, an indicator of metabolically active cells.
-
Objective: To measure the number of viable cells in culture after PROTAC treatment.
-
Materials:
-
Cell line of interest.
-
Thalidomide-based PROTAC.
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well or 384-well plates.
-
Luminometer.
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in opaque-walled plates and treat with a range of PROTAC concentrations.
-
Reagent Addition: After incubation, add the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizing Workflows and Relationships
dot
dot
Conclusion
Thalidomide-based PROTACs represent a powerful and versatile therapeutic modality with the potential to address a wide range of diseases by targeting previously "undruggable" proteins. A thorough understanding of their mechanism of action, coupled with rigorous experimental characterization, is paramount for the successful design and development of novel protein degraders. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the technical intricacies of this exciting and rapidly advancing field.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG3 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) units, particularly the tri-ethylene glycol (PEG3) moiety, have garnered significant attention. This technical guide provides a comprehensive overview of the multifaceted functions of the PEG3 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate the rational design of next-generation protein degraders.
Core Principles of PROTAC Action and the Linker's Role
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] The linker is not a passive spacer but an active component that dictates the geometry and stability of this ternary complex.[3] Its length, flexibility, and chemical composition are critical for optimal degradation activity.[4]
Figure 1: PROTAC-mediated protein degradation pathway.
The Multifaceted Function of the PEG3 Linker
The PEG3 linker, composed of three repeating ethylene (B1197577) glycol units, offers a unique combination of properties that are highly advantageous in PROTAC design.
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[5] The incorporation of a hydrophilic PEG3 linker can significantly improve the solubility of the PROTAC molecule.[6][7] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, increasing the molecule's polarity.[2]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial.[2] PEG linkers can adopt conformations that shield their polar surface area, facilitating cell entry.[2] However, excessive PEGylation can lead to reduced permeability.[4] Therefore, the short and flexible nature of the PEG3 linker often provides a good balance for achieving adequate cell permeability.
Impact on Ternary Complex Formation and Stability
The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[3] A linker that is too short may cause steric clashes between the POI and the E3 ligase, while a linker that is too long may not effectively bring the two proteins into the correct proximity for ubiquitination.[4] The PEG3 linker provides a defined and relatively short spacer that can orient the two proteins favorably. Its flexibility allows for conformational adjustments to optimize protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.[8]
Quantitative Data on PROTACs with PEG Linkers
The optimal linker length is target-dependent. The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficiency.
| Table 1: Physicochemical Properties of Representative PROTACs with PEG Linkers | ||||||
| PROTAC | Target | E3 Ligase | Linker | MW (Da) | cLogP | TPSA (Ų) |
| MZ1 | BRD4 | VHL | PEG4-based | 913.0 | 3.5 | 185.3 |
| ARV-110 | AR | CRBN | PEG-based | 816.0 | 4.2 | 160.7 |
| ARV-471 | ERα | CRBN | PEG-based | 794.9 | 5.1 | 136.1 |
| Representative data compiled from PROTAC-DB and scientific literature. |
| Table 2: Degradation Efficacy of PROTACs with Varying PEG Linker Lengths | |||
| Target | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| ERα | 12-atom (PEG-like) | ~5000 | ~75 |
| 16-atom (PEG-like) | ~1000 | ~95 | |
| 19-atom (PEG-like) | ~5000 | ~70 | |
| BTK | 2 PEG units | >1000 | <20 |
| 3 PEG units | ~100 | >80 | |
| 4 PEG units | ~250 | ~70 | |
| CDK9 | Short PEG | 158 | >90 |
| Long PEG | >1000 | <50 | |
| Data is illustrative and compiled from various sources in the literature.[9][10] |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[11]
Figure 2: Western Blot Workflow.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
TR-FRET for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust biochemical assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
Fluorescently labeled anti-tag antibodies (e.g., Tb-anti-His and FITC-anti-GST)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and the corresponding fluorescently labeled antibodies in assay buffer.
-
PROTAC Addition: Add a serial dilution of the PROTAC compound.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio. A PROTAC-dependent increase in the ratio indicates ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[12]
Figure 3: PAMPA Workflow.
Materials:
-
PAMPA plate sandwich (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC compound
-
Assay buffer (e.g., PBS)
-
Analysis method (e.g., LC-MS/MS)
Procedure:
-
Prepare Plates: Add buffer to the acceptor plate wells.
-
Coat Membrane: Coat the filter of the donor plate with the artificial membrane solution.
-
Add Compound: Add the PROTAC solution to the donor plate wells.
-
Incubate: Assemble the plate sandwich and incubate for a defined period (e.g., 4-18 hours).
-
Quantify: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) based on the concentration change over time.
Conclusion and Future Directions
The PEG3 linker is a valuable tool in the design of effective PROTACs, offering a means to enhance solubility, modulate permeability, and facilitate the formation of a productive ternary complex. The "trial-and-error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[2] Advances in structural biology, computational modeling, and the development of comprehensive databases like PROTAC-DB will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1][12] The continued exploration of linker space, including novel linker chemistries beyond simple PEG chains, will be crucial for unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. PROTAC-DB 2.0: an updated database of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, offering a valuable resource for professionals in academia and the pharmaceutical industry.[1]
The Chemistry of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines.[1] Its steric bulk and electronic properties render the protected amine nucleophilically and basicity inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.[1] The standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a commercially available and stable solid.[1] The protection reaction is typically carried out under mild basic conditions, with the amine nitrogen acting as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[1]
The Boc group is renowned for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[2][3] This orthogonality is a critical principle in complex syntheses, allowing for the selective deprotection of one functional group while others remain intact.[2][4]
Mechanism of Boc Protection and Deprotection
Protection: The generally accepted mechanism for Boc protection with di-tert-butyl dicarbonate involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol.[5] While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the process.[3]
References
The Architect of Proximity: A Technical Guide to Thalidomide-NH-PEG3-NH-Boc for Cereblon E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the strategic selection of molecular components is paramount to the successful development of potent and selective therapeutics. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary modality, leveraging the cell's endogenous ubiquitin-proteasome system to eliminate disease-causing proteins. At the core of many successful PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth exploration of Thalidomide-NH-PEG3-NH-Boc, a key building block in the synthesis of CRBN-recruiting PROTACs. We will delve into its mechanism of action, present representative quantitative data, provide detailed experimental protocols, and visualize the intricate molecular and cellular processes it governs.
This compound is an E3 ligase ligand-linker conjugate that serves as a foundational component for PROTAC synthesis.[1] It consists of a thalidomide (B1683933) moiety, which binds with high affinity to Cereblon, and a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a Boc-protected amine.[1] This design allows for the facile deprotection of the amine and subsequent conjugation to a ligand targeting a protein of interest, thereby creating a heterobifunctional PROTAC. The PEG3 linker provides the necessary spacing and flexibility for the PROTAC to induce the formation of a productive ternary complex between Cereblon and the target protein, a critical step in initiating protein degradation.
Mechanism of Action: Orchestrating Protein Degradation
The primary function of the thalidomide moiety within the PROTAC is to hijack the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This complex is a key component of the ubiquitin-proteasome pathway, which is responsible for the degradation of a wide array of cellular proteins. By binding to Cereblon, the PROTAC effectively brings the E3 ligase into close proximity with the target protein, which is simultaneously bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.
Quantitative Data Presentation
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables present representative data from studies on thalidomide-based PROTACs with similar PEG linkers. This data illustrates the typical performance metrics used to evaluate PROTAC efficacy.
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon
This table summarizes the binding affinities of thalidomide and its analogs to Cereblon, providing an indication of the expected affinity for the thalidomide moiety of the PROTAC.
| Compound | Binding Assay | Kd (µM) | IC50 (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - |
Note: Data is compiled from various sources and is representative of the binding affinities of these compounds to Cereblon.
Table 2: Degradation Performance of Representative Thalidomide-Based PROTACs
This table presents the degradation efficiency of PROTACs targeting various proteins, quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | RS4;11 | 0.6 | >95 |
| dBET1 | BRD4 | 22Rv1 | 4 | >98 |
| PROTAC (CDK4/6) | CDK4/6 | MOLM-14 | 10 | >90 |
Note: This data is illustrative and derived from published studies on thalidomide-based PROTACs with various linkers and target ligands.
Experimental Protocols
The following are detailed methodologies for key experiments essential for the characterization of PROTACs synthesized using this compound.
Synthesis of a PROTAC from this compound
This protocol outlines a general method for the synthesis of a PROTAC by conjugating a target protein ligand with a carboxylic acid functional group to the deprotected Thalidomide-NH-PEG3-NH₂.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3x) to yield the deprotected amine (Thalidomide-NH-PEG3-NH₂).
-
-
Amide Coupling:
-
Dissolve the target protein ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Thalidomide-NH-PEG3-NH₂ (1.1 eq) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
-
Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC.
-
Ternary Complex Formation Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and Cereblon.
Materials:
-
Recombinant His-tagged Cereblon (His-CRBN)
-
Recombinant GST-tagged Protein of Interest (GST-POI)
-
PROTAC synthesized from this compound
-
Tb-anti-GST antibody (Donor fluorophore)
-
Fluorescein-anti-His antibody (Acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in Assay Buffer.
-
Prepare working solutions of His-CRBN, GST-POI, Tb-anti-GST, and Fluorescein-anti-His in Assay Buffer.
-
-
Assay Reaction:
-
Add 5 µL of the PROTAC dilution to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of His-CRBN and GST-POI to each well.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of a pre-mixed solution of Tb-anti-GST and Fluorescein-anti-His antibodies to each well.
-
Incubate at room temperature for 120 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader. Excite the donor fluorophore (Tb) at 340 nm and measure emission at both the donor (495 nm) and acceptor (520 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
-
Cellular Protein Degradation Assay: Western Blotting
This protocol is used to visualize and quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ and Dmax values.
-
Conclusion
This compound is a versatile and indispensable tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its well-defined structure, incorporating a high-affinity Cereblon ligand and a flexible PEG linker with a reactive handle, provides a robust platform for the synthesis of novel protein degraders. The experimental protocols detailed in this guide offer a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs derived from this key building block. As the field of targeted protein degradation continues to expand, the strategic application of well-designed components like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.
References
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action. Unlike conventional inhibitors that merely block the function of a target protein, TPD harnesses the cell's own machinery to selectively eliminate disease-causing proteins. This in-depth guide provides a comprehensive overview of the core principles of TPD, focusing on the two primary strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the fundamental biology of the Ubiquitin-Proteasome System (UPS), elucidate the mechanisms of action of these powerful molecules, present key quantitative data for prominent examples, and provide detailed experimental protocols for their evaluation.
The Ubiquitin-Proteasome System: The Cell's Natural Disposal Machinery
The Ubiquitin-Proteasome System (UPS) is a highly regulated and essential cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[1][2] TPD strategies ingeniously co-opt this natural system to achieve therapeutic protein knockdown.[3] The UPS operates through a sequential enzymatic cascade involving three key players:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent manner, this enzyme activates ubiquitin, a small 76-amino acid protein that acts as a tag for degradation.[4]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme.[4]
-
E3 Ubiquitin Ligase: This enzyme is the substrate recognition component of the system. It specifically binds to a target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.[4] The human genome encodes over 600 E3 ligases, offering a vast repertoire for targeted degradation.[5]
The attachment of a chain of ubiquitin molecules (polyubiquitination), most commonly linked via lysine 48 (K48), serves as a recognition signal for the 26S proteasome .[1][6] The proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[1][2]
Mechanisms of Targeted Protein Degradation
TPD is primarily achieved through two classes of small molecules that induce the proximity between a target protein and an E3 ubiquitin ligase: PROTACs and molecular glues.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[7] The PROTAC acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[8][9] This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome. A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage in another cycle of degradation, allowing for potent effects at low concentrations.[8][7]
Molecular Glues
Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often a "neosubstrate" that would not typically be recognized by the ligase.[10][11] Unlike the rationally designed PROTACs, molecular glues have often been discovered serendipitously.[12] They function by binding to the E3 ligase, which alters the ligase's surface to create a new binding interface for the target protein.[12][13] This induced interaction leads to the formation of a ternary complex, subsequent ubiquitination, and proteasomal degradation of the target protein.[11] The immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) are classic examples of molecular glues that recruit neosubstrates to the E3 ligase Cereblon.[14]
Quantitative Assessment of Protein Degraders
The efficacy of a protein degrader is characterized by several key quantitative parameters that are crucial for comparing the potency and efficiency of different compounds.
-
DC50 (Degradation Concentration 50%): The concentration of the degrader that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved with a given degrader.
Quantitative Data for PROTACs
| Compound | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >90 |
| dBET1 | BRD4 | CRBN | 293T | 18 | >95 |
| MZ1 | BRD4 | VHL | 293T | 2 | >95 |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 (pan-KRAS) |
| ARCC-4 | Androgen Receptor | VHL | VCaP | ~10 | >90 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[7][10][12][15]
Quantitative Data for Molecular Glues
| Compound | Neosubstrate Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Lenalidomide | IKZF1 | CRBN | MM.1S | ~100 | >90 |
| Pomalidomide | IKZF1 | CRBN | MM.1S | ~10 | >95 |
| Indisulam | RBM39 | DCAF15 | HCT-116 | ~500 | >90 |
| CC-885 | GSPT1 | CRBN | MOLM-13 | 0.2 | >95 |
| PVTX-405 | IKZF2 | CRBN | N/A | 0.7 | 91 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][11][13][14][15]
Key Experimental Protocols
A robust assessment of a novel protein degrader requires a suite of biochemical and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the ternary complex.
Principle: This assay uses two antibodies, one against a tag on the POI (e.g., GST) labeled with a donor fluorophore (e.g., Terbium), and another against a tag on the E3 ligase (e.g., His) labeled with an acceptor fluorophore (e.g., AF488). When the POI and E3 ligase are brought into proximity by the degrader, FRET occurs from the donor to the acceptor, resulting in a detectable signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute tagged recombinant POI and E3 ligase to desired concentrations in assay buffer.
-
Dilute donor- and acceptor-labeled antibodies in assay buffer.
-
Prepare serial dilutions of the degrader compound in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the degrader dilution or vehicle control (DMSO) to the wells.
-
Add 5 µL of the POI solution.
-
Add 5 µL of the E3 ligase solution.
-
Add 5 µL of the antibody mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the degrader concentration. A characteristic bell-shaped or "hook effect" curve is often observed, which is indicative of ternary complex formation and its disruption at high degrader concentrations due to the formation of binary complexes.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the degrader.
Principle: Recombinant E1, E2, E3 ligase, ubiquitin, and the target protein are incubated with the degrader. The ubiquitination of the target protein is then detected, typically by Western blot.
Detailed Protocol:
-
Reaction Setup (per reaction):
-
Prepare a master mix containing:
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
ATP (2 mM).
-
E1 activating enzyme (e.g., 50 nM).
-
E2 conjugating enzyme (e.g., 200 nM).
-
Ubiquitin (e.g., 10 µM).
-
Tagged E3 ligase complex (e.g., 100 nM).
-
Tagged target protein (e.g., 200 nM).
-
-
Add the degrader compound at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody against the target protein or its tag to visualize the laddering pattern characteristic of polyubiquitination. An anti-ubiquitin antibody can also be used.
-
Protein Degradation Quantification (Western Blot)
Western blotting is a standard and direct method to quantify the reduction in target protein levels in cells following treatment with a degrader.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the degrader compound or vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax values.
-
Quantitative Mass Spectrometry-Based Proteomics
For a global and unbiased assessment of a degrader's selectivity, quantitative mass spectrometry is the gold standard.
Principle: Cells are treated with the degrader or vehicle control. The proteome is then extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of thousands of proteins can be quantified simultaneously, revealing the on-target degradation and any off-target effects.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the degrader at a concentration that gives maximal degradation and a vehicle control.
-
Harvest and lyse the cells as described for Western blotting.
-
Reduce disulfide bonds in the protein lysate with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Clean up the peptide samples using solid-phase extraction (e.g., C18 desalting).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of proteins between the degrader-treated and control samples using label-free quantification or isotopic labeling methods.
-
Perform statistical analysis to identify proteins that are significantly downregulated (potential targets) or upregulated.
-
Visualize the data using volcano plots to highlight significantly changing proteins.
-
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. The elegant hijacking of the cell's own ubiquitin-proteasome system by PROTACs and molecular glues has opened up the "undruggable" proteome, offering new therapeutic avenues for a wide range of diseases, including cancer and neurodegenerative disorders. A thorough understanding of the fundamental principles of the UPS and the distinct mechanisms of these degrader modalities, coupled with rigorous quantitative evaluation using the experimental approaches detailed in this guide, is paramount for the successful design and development of this exciting new class of medicines.
References
- 1. lifesensors.com [lifesensors.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. research.hsr.it [research.hsr.it]
- 7. Molecular Glues Criteria | Chemical Probes Portal [chemicalprobes.org]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. Scrip’s Rough Guide To Targeted Protein Degradation [insights.citeline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of Thalidomide-NH-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-PEG3-NH-Boc is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and key experimental methodologies for the characterization and application of this compound in drug discovery and development.
Core Chemical Properties
This compound is an E3 ligase ligand-linker conjugate. It consists of the thalidomide moiety, which binds to CRBN, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker. The linker terminates in a Boc-protected amine, which, after deprotection, serves as a versatile attachment point for a ligand targeting a protein of interest.[1][2][][4][5]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆N₄O₉ | [4] |
| Molecular Weight | 548.59 g/mol | [4] |
| CAS Number | 2204246-03-5 | [2] |
| Appearance | Light yellow to yellow oil | [4] |
| Purity | Typically >97% | [2][4] |
| Canonical SMILES | O=C(OC(C)(C)C)NCCOCCOCCOCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [2][4] |
Solubility and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
| Condition | Details | Reference |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL). Can be prepared in solvent mixtures for in vivo use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). | [2] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
Role in PROTAC Technology: The Ubiquitin-Proteasome System
This compound is a fundamental building block for CRBN-based PROTACs. The thalidomide component recruits the CRBN E3 ubiquitin ligase. When incorporated into a PROTAC, this brings the ligase into close proximity with a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[6]
References
Methodological & Application
Application Notes and Protocols: Synthesis of PROTACs using Thalidomide-NH-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them crucial components in the design of a significant class of PROTACs.[1][2]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Thalidomide-NH-PEG3-NH-Boc , a key intermediate composed of the thalidomide E3 ligase ligand and a flexible three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a Boc-protected amine.[3] The PEG linker enhances aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] The terminal Boc-protected amine allows for a modular and straightforward synthetic approach to conjugate a ligand for a protein of interest.[4]
Principle of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a thalidomide-based PROTAC is the induced proximity of the target protein to the CRBN E3 ligase complex.[1] The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI. This brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade additional POI molecules.[4]
Experimental Protocols
The synthesis of a final PROTAC using this compound and a POI ligand containing a carboxylic acid functional group typically involves a two-step process: 1) Boc deprotection of the linker and 2) Amide coupling with the POI ligand.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which is then ready for coupling to the POI ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product, Thalidomide-NH-PEG3-NH2.
Protocol 2: Amide Coupling of Deprotected Linker with a POI Ligand
This protocol outlines the formation of an amide bond between the free amine of the deprotected linker and a carboxylic acid on the POI ligand using a standard peptide coupling reagent.
Materials:
-
Thalidomide-NH-PEG3-NH2 (from Protocol 1)
-
POI ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Dissolve the POI ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve Thalidomide-NH-PEG3-NH2 (1.0 eq) in anhydrous DMF.
-
Add the activated POI ligand solution dropwise to the solution of the deprotected linker at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a PROTAC using this compound is depicted below.
Data Presentation
The efficacy of a synthesized PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. This is quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for PROTACs utilizing a thalidomide-based E3 ligase ligand and a PEG linker. While specific data for PROTACs synthesized with the exact this compound linker is not extensively published, the data presented serves as an illustrative example of the potency that can be achieved.
Table 1: Representative Degradation Data for a Thalidomide-PEG3-based PROTAC
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CDK4 | Various | ~15 | >90 | [5] |
| CDK6 | Various | ~34.1 | >90 | [5] |
Note: The DC50 and Dmax values are for a specific palbociclib-pomalidomide PROTAC and serve as an example of the potency that can be achieved with this type of construct.[5]
Table 2: Illustrative Performance of Thalidomide-based PROTACs with PEG Linkers
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG | < 10 | > 95 | 293T |
| BTK | PEG | ~ 20 | > 90 | MOLM-14 |
| RIPK2 | PEG | ~ 5 | > 90 | THP-1 |
Note: Data is compiled from various sources and is intended for illustrative purposes to demonstrate the general efficacy of thalidomide-based PROTACs with PEG linkers.
Characterization of the Final PROTAC
The identity and purity of the final PROTAC product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Evaluation
Once the PROTAC has been synthesized and characterized, its biological activity needs to be assessed.
Protocol 3: Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Relevant cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data can be used to calculate the DC50 and Dmax values.
Protocol 4: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Relevant cell line
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
This compound is a versatile and valuable building block for the modular synthesis of CRBN-recruiting PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. The straightforward synthetic route, coupled with the favorable physicochemical properties imparted by the PEG linker, makes this an attractive tool for the development of novel therapeutics. Rigorous characterization and biological evaluation are essential to validate the efficacy and specificity of the resulting PROTAC molecules.
References
Protocol for the Boc Deprotection of Thalidomide-NH-PEG3-NH-Boc
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Thalidomide-NH-PEG3-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The deprotection yields the free primary amine, Thalidomide-NH-PEG3-NH2, which is then ready for conjugation to a target protein ligand.[1][2][3]
Introduction
Thalidomide and its analogs are widely utilized as E3 ligase ligands in the development of PROTACs. The synthesis of these heterobifunctional molecules often involves a step-wise approach where a linker, such as PEG, is attached to the E3 ligase ligand. To control the reactivity of the linker, a protecting group strategy is commonly employed. The Boc group is a frequently used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[2] This protocol outlines the standard procedure for the acid-catalyzed deprotection of this compound using trifluoroacetic acid (TFA).
Reaction Principle
The Boc deprotection is an acid-catalyzed cleavage of the tert-butyl carbamate. The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM) with a strong acid like TFA. The mechanism involves the protonation of the carbamate, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, driving the reaction to completion.
Data Summary
The following table summarizes representative quantitative data for the Boc deprotection of this compound based on typical results for similar compounds.
| Parameter | Value |
| Starting Material | This compound |
| Deprotecting Agent | 20-50% Trifluoroacetic Acid in Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 120 minutes |
| Typical Yield | >95% |
| Purity (by LC-MS) | >95% |
Experimental Protocol
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 1-2 hours).
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of DCM.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Ensure the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (if necessary):
-
If the crude product is not of sufficient purity, it can be purified by silica (B1680970) gel column chromatography or by precipitation. For precipitation, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol) and add a non-polar solvent like diethyl ether to induce precipitation of the product as the free amine or its salt.
-
-
Characterization:
-
Confirm the identity and purity of the final product, Thalidomide-NH-PEG3-NH2, using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. In ¹H NMR, the disappearance of the singlet corresponding to the tert-butyl protons at approximately 1.4 ppm confirms the removal of the Boc group.
-
Visualizations
Boc Deprotection Signaling Pathway Diagram
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Boc deprotection.
References
Application Notes and Protocols for the Conjugation of Thalidomide-NH-PEG3-NH-Boc to a Protein of Interest Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] By forming a ternary complex between the POI and an E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5]
Thalidomide (B1683933) and its analogs are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, which is a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[6][7][8] The molecule "Thalidomide-NH-PEG3-NH-Boc" is a versatile building block for synthesizing CRBN-based PROTACs.[9] It incorporates the CRBN-binding thalidomide moiety, a flexible 3-unit polyethylene (B3416737) glycol (PEG3) linker to provide appropriate spacing and improve physicochemical properties, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[9][10]
These application notes provide a detailed, two-step protocol for the conjugation of this compound to a ligand targeting a protein of interest. The first step involves the acidic removal of the Boc protecting group to yield a reactive primary amine. The second step details the coupling of this amine to a POI ligand possessing a carboxylic acid, forming a stable amide bond. Subsequent sections cover the purification and characterization of the final PROTAC conjugate, including methods to assess its biological activity.
PROTAC Mechanism of Action: A Signaling Pathway
The fundamental mechanism of a thalidomide-based PROTAC involves the recruitment of a target protein to the CRL4-CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[3] The PROTAC molecule is then released and can act catalytically to induce the degradation of further target protein molecules.[11]
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The overall process begins with the deprotection of the thalidomide linker, followed by conjugation to the POI ligand. The resulting crude PROTAC is then purified and subjected to rigorous analytical characterization to confirm its structure and purity. Finally, the biological activity of the PROTAC is assessed through a series of in vitro assays to confirm target engagement and degradation.
Caption: Overall experimental workflow for PROTAC development.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.[12]
Materials and Reagents:
-
This compound[9]
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1 M concentration).
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.
-
Re-dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine (Thalidomide-NH-PEG3-NH₂), which is often used immediately in the next step without further purification.
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours |
| Monitoring | LC-MS, TLC |
| Table 1: Summary of Boc Deprotection Reaction Conditions. |
Protocol 2: Conjugation to a POI Ligand via Amide Coupling
This protocol describes the conjugation of the deprotected thalidomide linker to a POI ligand containing a carboxylic acid functional group.
Materials and Reagents:
-
Deprotected Thalidomide-NH-PEG3-NH₂ (from Protocol 1)
-
Protein of Interest Ligand with a terminal carboxylic acid
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Thalidomide-NH-PEG3-NH₂ (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
Upon completion, the crude reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate), or directly purified by preparative HPLC.
| Reagent | Equivalents | Purpose |
| POI Ligand (-COOH) | 1.0 | Substrate |
| Deprotected Linker | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 3.0 | Non-nucleophilic Base |
| Table 2: Stoichiometry for Amide Coupling Reaction. |
Protocol 3: Purification of the PROTAC Conjugate
Purification of the crude PROTAC is essential to remove unreacted starting materials, coupling reagents, and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method.[13]
Materials and Equipment:
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% TFA or 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the preparative C18 RP-HPLC column.
-
Elute the product using a gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 30 minutes).
-
Collect fractions corresponding to the product peak, identified by UV absorbance and confirmed by LC-MS analysis of the fractions.
-
Combine the pure fractions and freeze-dry (lyophilize) to obtain the final PROTAC as a solid powder.
Protocol 4: Characterization of the Final PROTAC Conjugate
The identity and purity of the final PROTAC must be confirmed.[13]
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and assess its purity (>95% is typically desired).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the PROTAC, ensuring the presence of characteristic peaks from both the POI ligand and the thalidomide-linker moiety.[13]
| Analysis Method | Purpose | Expected Result |
| LC-MS | Confirm Molecular Weight & Purity | Observed mass matches calculated mass; Purity >95% |
| ¹H NMR | Structural Confirmation | Presence of characteristic peaks for all components |
| ¹³C NMR | Structural Confirmation | Presence of characteristic peaks for all components |
| Table 3: Analytical Characterization of the Purified PROTAC. |
Protocol 5: In Vitro Evaluation of PROTAC Activity
Once the PROTAC is synthesized and characterized, its biological function must be validated.
A. Binding Assays: To function, the PROTAC must bind to both the POI and the E3 ligase. Binding affinity can be quantified using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2][]
| Assay | Parameter Measured | Typical Range |
| SPR / ITC / TR-FRET | Binding Affinity (Kd) to POI | 1 nM - 10 µM |
| SPR / ITC / TR-FRET | Binding Affinity (Kd) to CRBN | 1 nM - 10 µM |
| Table 4: Quantitative Data from Binding Assays. |
B. Protein Degradation Assay (Western Blot): The most direct method to measure PROTAC efficacy is to quantify the reduction in the levels of the target protein in cells.[15]
Procedure:
-
Culture a relevant cell line that expresses the POI.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 16-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the POI, and a loading control antibody (e.g., GAPDH, β-actin).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Data Presentation: The results are typically plotted as the percentage of remaining protein versus PROTAC concentration. From this dose-response curve, key degradation parameters can be determined.
| Parameter | Definition |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein.[11] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved.[11] |
| Table 5: Key Parameters for Protein Degradation. |
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and characterization of a PROTAC molecule using the this compound building block. The detailed protocols and application notes are intended to equip researchers in drug discovery and chemical biology with the necessary information to successfully generate and evaluate novel protein degraders. Adherence to these methodologies will facilitate the development of potent and selective PROTACs for therapeutic and research applications.
References
- 1. contractpharma.com [contractpharma.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Thalidomide-NH-PEG3-NH-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3][4]
Thalidomide-NH-PEG3-NH-Boc is a crucial building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][6] It consists of a thalidomide (B1683933) moiety, which binds to CRBN, a three-unit polyethylene (B3416737) glycol (PEG3) linker, and a Boc-protected amine for conjugation to a ligand that binds to a specific protein of interest.[7] This document provides detailed application notes and protocols for utilizing a hypothetical PROTAC, "Degrader-T3B," synthesized from this compound, in targeted protein degradation assays.
Mechanism of Action
The core function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[4][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[3][10]
Thalidomide and its derivatives function by binding to CRBN, a substrate receptor of the Cullin-RING E3 ligase 4 (CRL4) complex.[11][12][13] By incorporating the thalidomide structure, Degrader-T3B hijacks the CRL4-CRBN complex to ubiquitinate its specific target protein.
Below is a diagram illustrating the signaling pathway for a thalidomide-based PROTAC.
Experimental Assays and Protocols
A series of assays are essential to confirm the efficacy and mechanism of action of a PROTAC. This involves verifying target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.[2] The following sections provide detailed protocols for key experiments.
Experimental Workflow
The general workflow for evaluating a novel PROTAC involves a tiered approach, starting with the assessment of protein degradation and followed by mechanistic studies.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following treatment with the PROTAC.[14]
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line expressing the protein of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Degrader-T3B (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours).[14]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14][15]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15][16][17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.[14][17]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14][17]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.[14]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14][16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[16]
-
Wash the membrane three times for 5 minutes each with TBST.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band for each sample.[16]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation:
The quantitative data from the Western blot analysis should be used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
| Treatment Group | Concentration (nM) | Normalized POI Level (%) | % Degradation |
| Vehicle (DMSO) | 0 | 100 | 0 |
| Degrader-T3B | 1 | 85 | 15 |
| Degrader-T3B | 10 | 52 | 48 |
| Degrader-T3B | 100 | 18 | 82 |
| Degrader-T3B | 1000 | 12 | 88 |
| Degrader-T3B | 10000 | 15 | 85 |
| Derived Parameters | Value | ||
| DC₅₀ | 12.5 nM | ||
| Dₘₐₓ | ~88% |
In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system. A common method is to immunoprecipitate the target protein and then blot for ubiquitin.[18]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Degrader-T3B at a concentration known to induce significant degradation (e.g., 100 nM) and a vehicle control for a shorter time course (e.g., 1-4 hours).
-
To prevent the degradation of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before lysis.
-
Lyse the cells as described in the Western blot protocol, ensuring the lysis buffer contains a deubiquitinase (DUB) inhibitor (e.g., PR-619).
-
-
Immunoprecipitation (IP):
-
Normalize the protein content of the lysates.
-
Pre-clear the lysates by incubating with Protein A/G agarose (B213101) beads for 30 minutes.
-
Incubate the pre-cleared lysates with a primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., anti-Ub, P4D1). A smear of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
-
As a control, the membrane can also be stripped and re-probed for the target protein to confirm successful immunoprecipitation.
-
Cell Viability Assay
Cell viability assays are performed to assess the downstream functional consequences of target protein degradation, such as anti-proliferative effects in cancer cells, and to evaluate the general cytotoxicity of the PROTAC.[19][]
Protocol (using CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells in a white, 96-well clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Degrader-T3B for a relevant time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the data to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability |
| Vehicle (DMSO) | 0 | 100 |
| Degrader-T3B | 0.01 | 95 |
| Degrader-T3B | 0.1 | 60 |
| Degrader-T3B | 1 | 25 |
| Degrader-T3B | 10 | 10 |
| Derived Parameter | Value | |
| IC₅₀ | 0.15 µM |
Conclusion
This compound is a versatile E3 ligase ligand-linker conjugate for the synthesis of CRBN-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for researchers to assess the efficacy, mechanism of action, and cellular effects of novel degraders. Rigorous and systematic evaluation using these assays is critical for the successful development of potent and selective protein degraders for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. mdpi.com [mdpi.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. Thalidomide-NH-C6-NH-Boc, 2093536-13-9 | BroadPharm [broadpharm.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijcrr.com [ijcrr.com]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Biophysical Analysis of Ternary Complex Formation
Introduction
Ternary complexes, consisting of three distinct interacting biomolecules, are fundamental to numerous biological processes, including signal transduction, enzyme regulation, and targeted protein degradation. The study of their formation, stability, and kinetics is crucial for understanding cellular mechanisms and for the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2][3]
This document provides detailed application notes and experimental protocols for two powerful biophysical techniques used to characterize ternary complex formation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These label-free methods offer quantitative insights into the binding affinity, kinetics, and thermodynamics of these intricate interactions.[1][2][4][5]
Overview of Biophysical Techniques
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures changes in the refractive index near a sensor surface upon binding of an analyte to an immobilized ligand.[1][2][3][6] This allows for the determination of association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D).[3][7] SPR is particularly advantageous for its high sensitivity, low sample consumption, and ability to provide detailed kinetic information.[1][2]
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[4][5][8] By titrating a ligand into a solution containing a binding partner, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[4][5][9] This provides a complete thermodynamic profile of the interaction.[5]
Choosing the Right Technique
The selection between SPR and ITC depends on the specific research question and the characteristics of the interacting molecules.
-
SPR is ideal for:
-
Detailed kinetic profiling (k_on, k_off).
-
Screening for binders due to its higher throughput compared to ITC.[2]
-
Working with low sample concentrations.
-
-
ITC is the gold standard for:
Caption: Decision tree for selecting between SPR and ITC.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from SPR and ITC experiments for ternary complex formation, with a focus on PROTAC systems.
Table 1: SPR Kinetic and Affinity Data for PROTAC Ternary Complexes
| System Component | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Cooperativity (α) | Reference |
| VHL / MZ1 (Binary) | - | - | 29 | - | [10] |
| Brd4BD2 / MZ1 (Binary) | - | - | 1 | - | [10] |
| VHL / MZ1 / Brd4BD2 (Ternary) | - | - | ~2 | >1 (Positive) | [11] |
| VHL / ARV771 (Binary) | - | - | ~60 | - | [11] |
| VHL / VP1 (Binary) | - | - | ~440 | - | [11] |
| VHL / VP1 / Brd4BD1 (Ternary) | - | - | ~870 | <1 (Negative) | [11] |
| VHL / VP1 / Brd4BD2 (Ternary) | - | - | ~1000 | <1 (Negative) | [11] |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D of the second interacting partner. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[7][12]
Table 2: ITC Thermodynamic Data for PROTAC Ternary Complexes
| System Component | K_D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| VHL / MZ1 (Binary) | 66 | ~1 | - | - | [10] |
| Brd4BD2 / MZ1 (Binary) | 4 | ~1 | - | - | [10] |
| CAII / CBS (Model System) | 820 | 1 | -10.65 | - | [9] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol outlines the steps for characterizing the formation of a ternary complex (e.g., E3 Ligase - PROTAC - Target Protein) using SPR.[3][11]
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5, SA).
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Ligand (e.g., biotinylated E3 ligase).
-
Analytes (PROTAC and target protein).
-
Regeneration solution (e.g., glycine-HCl, pH 2.0).
2. Experimental Workflow:
Caption: SPR experimental workflow for ternary complex analysis.
3. Detailed Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS for amine coupling).
-
Inject the ligand (e.g., E3 ligase) at a suitable concentration in the immobilization buffer.
-
Deactivate the remaining active groups on the surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the first analyte (e.g., PROTAC) over the immobilized ligand surface to determine the binary binding kinetics and affinity.[3]
-
Regenerate the surface between injections if necessary.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the second analyte (e.g., target protein) and varying concentrations of the first analyte (e.g., PROTAC).[12][13]
-
Inject these pre-incubated mixtures over the immobilized ligand surface.
-
The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
This protocol describes the characterization of ternary complex formation by measuring the heat changes associated with binding.[9][14]
1. Materials and Reagents:
-
ITC instrument.
-
Binding partners (e.g., E3 ligase, PROTAC, target protein) in identical, well-matched buffer.[4]
-
Degassed buffer for cleaning and dilutions.
2. Experimental Workflow:
Caption: ITC experimental workflow for ternary complex analysis.
3. Detailed Methodology:
-
Sample Preparation:
-
Binary Interaction Titrations:
-
Load the protein (e.g., E3 ligase) into the sample cell and the PROTAC into the injection syringe.
-
Perform a series of injections and record the heat changes.
-
Repeat the experiment for the other binary interaction (e.g., titrating PROTAC into the target protein).[14]
-
-
Ternary Complex Titration:
-
There are multiple ways to set up the ternary experiment. One common approach is to pre-form a binary complex in the cell and titrate in the third component. For example, load the E3 ligase and the target protein into the sample cell and titrate with the PROTAC.[15]
-
-
Data Analysis:
-
Integrate the raw heat data to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the K_D, stoichiometry (n), and enthalpy (ΔH).[5]
-
The entropy (ΔS) can then be calculated from the Gibbs free energy equation: ΔG = -RTln(K_A) = ΔH - TΔS.[8]
-
Conclusion
SPR and ITC are powerful and complementary techniques for the detailed biophysical characterization of ternary complex formation. SPR provides invaluable kinetic information, while ITC offers a complete thermodynamic profile of the interactions.[1][2][4][5] The choice of technique will depend on the specific scientific question being addressed. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to unravel the complexities of ternary systems, ultimately aiding in the advancement of drug discovery and our understanding of fundamental biological processes.
References
- 1. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. aragen.com [aragen.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. med.emory.edu [med.emory.edu]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[4]
The evaluation of PROTAC activity and efficacy relies on a suite of robust cell-based assays.[6][7] These assays are essential for quantifying protein degradation, elucidating the mechanism of action, and assessing the downstream functional consequences. This document provides detailed protocols for key cell-based assays used to characterize PROTAC molecules, along with structured data tables for the comparative analysis of their activity.
PROTAC Mechanism of Action
The fundamental mechanism of PROTAC-induced protein degradation involves several key steps: cellular entry, ternary complex formation, ubiquitination of the target protein, and subsequent degradation by the proteasome.[8][9]
Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is primarily characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved) values.[3][10][11] The following tables summarize the activity of representative PROTACs targeting IRAK4 and KRAS G12D.
Table 1: Comparative Activity of IRAK4-Targeting PROTACs
| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [10] |
| Compound 8 | VHL | PBMCs | Western Blot | 259 | >90 | [10] |
| KT-474 | Cereblon | THP-1 | Not Specified | <1 | >95 | [10] |
Table 2: Comparative Activity of a Pan-KRAS Degrader
| Cell Line | Cancer Type | KRAS G12D Status | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| AGS | Stomach Cancer | Heterozygous | 7.49 | 95 | 51.53 | [12] |
| PANC 04.03 | Pancreatic Cancer | Heterozygous | 87.8 | >95 | >10000 | [12] |
| AsPC-1 | Pancreatic Cancer | Not Specified | Not Reported | Not Reported | 59.97 | [12] |
Key Cell-Based Assays and Protocols
A variety of cell-based assays are employed to characterize the activity of PROTACs, from quantifying protein degradation to confirming the mechanism of action.
Western Blot for Protein Degradation
Western blotting is a fundamental technique for quantifying the reduction in target protein levels following PROTAC treatment.[3]
Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[3]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours).[3][12]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[3][10]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[3][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][12]
-
Repeat the process for a loading control antibody (e.g., β-actin or GAPDH).[12]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.[12]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Perform densitometry analysis to quantify band intensity. Normalize the target protein band intensity to the loading control.[12]
-
Calculate the percentage of remaining protein relative to the vehicle control and plot the values against the logarithm of the PROTAC concentration to determine the DC50 and Dmax.[12]
-
HiBiT/NanoBRET Assays for Real-Time Analysis
The HiBiT and NanoBRET systems are powerful bioluminescence-based assays for monitoring PROTAC-induced events in real-time within living cells.[13][14] These assays can be used to study ternary complex formation, ubiquitination, and the kinetics of protein degradation.[15][16][17]
Protocol: HiBiT Assay for Kinetic Degradation
This protocol is adapted for monitoring the degradation of an endogenous HiBiT-tagged protein.[13][18]
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing LgBiT, where the target protein has been endogenously tagged with HiBiT using CRISPR/Cas9.[13][15]
-
Cell Seeding: Plate the cells in a white, opaque 96-well plate.[13]
-
Substrate Addition: Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium. Aspirate the cell culture medium and add the substrate solution to each well. Incubate for at least 2.5 hours at 37°C, 5% CO2 to allow the luminescent signal to equilibrate.[13][18]
-
PROTAC Treatment: Prepare a 10X concentration series of the PROTAC in assay medium. Add the PROTAC solution to the wells.[13]
-
Kinetic Measurement: Immediately begin collecting kinetic luminescence measurements using a luminometer pre-equilibrated to 37°C.[13][18]
-
Data Analysis: Analyze the luminescent signal over time for each PROTAC concentration to determine the degradation rate, Dmax, and DC50.[13]
Protocol: NanoBRET Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[15][17]
-
Cell Preparation: Use cells co-expressing the HiBiT-tagged target protein, LgBiT, and a HaloTag®-E3 ligase fusion protein (e.g., HaloTag®-VHL or HaloTag®-CRBN).[15][19]
-
Cell Seeding: Plate cells in a suitable multi-well plate.
-
Substrate and Ligand Addition: Add the NanoBRET™ Nano-Glo® substrate and the HaloTag® ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
BRET Measurement: Measure the BRET signal (ratio of acceptor emission to donor emission) using a luminometer equipped with appropriate filters. An increase in the BRET signal indicates the formation of the ternary complex.[17]
In-Cell Western (ICW)
The In-Cell Western is a quantitative immunofluorescence-based assay performed in a microplate format, offering higher throughput than traditional Western blotting for assessing protein levels.[20]
Protocol: In-Cell Western
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and treat with PROTACs as you would for a standard Western blot.[20]
-
Fixation and Permeabilization: After treatment, fix the cells (e.g., with formaldehyde) and then permeabilize them (e.g., with Triton X-100) directly in the plate.[20]
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific to the target protein.
-
Wash the wells.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Signal Detection: Scan the plate using an imaging system capable of detecting the fluorescent signal.
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to a loading control or cell number.
Flow Cytometry for Apoptosis Analysis
PROTAC-mediated degradation of oncogenic proteins can lead to apoptosis.[4][5] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify this effect.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the PROTAC EGFR degrader for the desired time (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the PROTAC.[4]
Conclusion
The comprehensive characterization of PROTACs requires a multi-faceted approach employing a variety of cell-based assays. Western blotting remains the gold standard for quantifying steady-state protein degradation and determining DC50 and Dmax values. Advanced techniques like HiBiT and NanoBRET assays provide invaluable kinetic and mechanistic insights into the processes of ternary complex formation, ubiquitination, and degradation in real-time. Complementary assays such as In-Cell Westerns offer increased throughput for screening, while flow cytometry can be used to assess the functional consequences of target protein degradation, such as the induction of apoptosis. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel protein-degrading therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.chalmers.se [research.chalmers.se]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 20. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Workflow for the Development of a Novel PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
These application notes provide a comprehensive experimental workflow for the rational design, synthesis, and evaluation of a novel PROTAC, from initial concept to cellular validation. Detailed protocols for key assays are provided to guide researchers through the development process.
I. PROTAC Design and Synthesis
The initial phase of PROTAC development involves the careful selection of a POI, an appropriate E3 ligase, and the rational design of the PROTAC molecule.
1. Target and E3 Ligase Selection:
-
Protein of Interest (POI): The ideal POI is a driver of disease that is not amenable to traditional inhibition, or where degradation offers a therapeutic advantage over inhibition. The availability of a known ligand for the POI is a crucial starting point.
-
E3 Ubiquitin Ligase: The choice of E3 ligase is critical. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL) due to the availability of well-characterized, high-affinity small molecule ligands. The tissue expression and localization of the chosen E3 ligase should be considered.
2. Linker Design:
The linker is a critical component that connects the POI and E3 ligase ligands. Its length, composition, and attachment points significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall efficacy of the PROTAC. A library of linkers with varying lengths and compositions (e.g., PEG, alkyl chains) should be synthesized to identify the optimal connection.
Logical Workflow for PROTAC Design and Synthesis
Caption: A streamlined workflow for the initial design and synthesis of a novel PROTAC library.
II. In Vitro Characterization of PROTAC Activity
Once a library of PROTACs has been synthesized, a series of in vitro assays are performed to characterize their biochemical activity.
A. Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex. This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC.
Protocol: TR-FRET Assay for Ternary Complex Formation
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
PROTAC compounds
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)
-
384-well low-volume assay plates
Procedure:
-
Prepare serial dilutions of the PROTAC compounds in assay buffer.
-
In a 384-well plate, add the following components in order:
-
PROTAC dilution or vehicle (DMSO).
-
A mix of Tb-anti-GST and GST-POI.
-
A mix of AF488-anti-His and His-CRBN/DDB1.
-
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 180 minutes).[1][2]
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.
Data Analysis: The TR-FRET signal is typically plotted against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".
Example Reagent Concentrations: [1][2]
| Reagent | Final Concentration |
|---|---|
| Tb-anti-GST | 2 nM |
| GST-BRD2(BD1) | 2 nM |
| His-CRBN(DDB1) | 8 nM |
| AF488-anti-His | 4 nM |
| PROTAC (dBET1) | 0.57 nM to 100 µM |
B. In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.
Protocol: In Vitro Ubiquitination Assay
Materials:
-
Purified POI
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified E3 ligase complex (e.g., CRL4-CRBN)
-
Ubiquitin
-
ATP
-
PROTAC compounds
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the POI
Procedure:
-
Assemble the ubiquitination reaction on ice in a microcentrifuge tube. For a 25 µL reaction, combine:[3]
-
Ubiquitination Buffer
-
ATP (to a final concentration of 5 mM)
-
E1 Enzyme (to a final concentration of 50 nM)
-
E2 Enzyme (to a final concentration of 250 nM)
-
Ubiquitin (to a final concentration of ~8 µM)
-
POI (to a final concentration of 250 nM)
-
E3 Ligase Complex (to a final concentration of 100 nM)
-
PROTAC or vehicle (DMSO)
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI.
Data Analysis: The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful ubiquitination reaction. The intensity of these bands can be quantified to compare the efficiency of different PROTACs.
In Vitro Ubiquitination Workflow
Caption: Step-by-step workflow for the in vitro ubiquitination assay.
III. Cellular Characterization of PROTAC Activity
Following in vitro validation, the next crucial step is to assess the PROTAC's activity in a cellular context.
A. Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures the binding of a PROTAC to its target protein in living cells.[4][5][6]
Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase
-
Cell-permeable fluorescent NanoBRET™ tracer that binds to the POI
-
PROTAC compounds
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white assay plates
Procedure:
-
Seed the NanoLuc®-POI expressing cells in assay plates and incubate overnight.
-
Prepare serial dilutions of the PROTAC compounds.
-
Add the PROTAC dilutions to the cells, followed by the NanoBRET™ tracer.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 2 hours).
-
Measure the BRET signal using a luminometer.
Data Analysis: The binding of the PROTAC to the NanoLuc®-POI displaces the tracer, leading to a decrease in the BRET signal. A dose-response curve is generated to determine the intracellular affinity of the PROTAC.
B. Protein Degradation Assay (Western Blot)
Western blotting is the gold standard for quantifying the degradation of the target protein in cells treated with a PROTAC.
Protocol: Western Blot for Protein Degradation
Materials:
-
Cell line of interest
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle (DMSO) for a specific duration (e.g., 24 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane, run the SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the POI and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Data Analysis: DC50 and Dmax Calculation
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[8][9]
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
IV. Summary of Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: In Vitro Characterization of PROTACs
| PROTAC ID | Ternary Complex Formation (TR-FRET) EC50 (nM) | In Vitro Ubiquitination (Relative Intensity) |
|---|---|---|
| PROTAC-001 | 50 | +++ |
| PROTAC-002 | 120 | ++ |
| PROTAC-003 | >1000 | + |
| Control | N/A | - |
Table 2: Cellular Activity of Lead PROTACs
| PROTAC ID | Cellular Target Engagement (NanoBRET™) IC50 (nM) | Protein Degradation (Western Blot) DC50 (nM) | Protein Degradation (Western Blot) Dmax (%) |
|---|---|---|---|
| PROTAC-001 | 25 | 15 | 95 |
| PROTAC-002 | 80 | 75 | 80 |
| PROTAC-003 | >1000 | >1000 | <10 |
V. Conclusion
The successful development of a novel PROTAC requires a systematic and iterative process of design, synthesis, and rigorous biological evaluation. The experimental workflow and detailed protocols provided in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. By carefully characterizing the biochemical and cellular activities of PROTAC candidates, researchers can identify and optimize potent and selective degraders for therapeutic development.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 6. promegaconnections.com [promegaconnections.com]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Characterization of Thalidomide-NH-PEG3-NH-Boc Synthesized PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs).[1][2] This technology offers a paradigm shift from traditional occupancy-based inhibition to an event-driven mechanism, enabling the degradation of previously "undruggable" targets.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4]
This document provides a detailed guide for the in vitro characterization of PROTACs synthesized using a Thalidomide-NH-PEG3-NH-Boc linker. Thalidomide and its analogs are well-characterized ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][5] The NH-PEG3-NH-Boc linker provides a flexible, hydrophilic spacer to facilitate the formation of a productive ternary complex between the POI and CRBN, a critical step for subsequent ubiquitination and proteasomal degradation.[1][6]
These application notes will detail the essential experimental protocols to assess the key characteristics of a novel PROTAC, including its ability to induce the formation of a ternary complex, promote the degradation of the target protein, and its effects on cell viability.
Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3] The process is initiated by the formation of a ternary complex consisting of the POI, the PROTAC, and an E3 ubiquitin ligase (in this case, CRBN).[1][2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][7] The successive addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[3][8] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the tagged POI into small peptides.[8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Thalidomide-NH-PEG3-NH-Boc and PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Thalidomide-NH-PEG3-NH-Boc and PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do Thalidomide-based PROTACs, including those synthesized with this compound, often have poor aqueous solubility?
Thalidomide-based PROTACs are inherently complex, large molecules, often with high molecular weights and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] This combination of a large, often hydrophobic surface area and the tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can lead to several experimental issues, including:
-
Precipitation in assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate quantification: Undissolved compounds can result in errors when determining the actual concentration in stock solutions and experimental wells.[1]
-
Low bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I improve the solubility of my PROTAC during formulation?
Several formulation strategies can be employed to enhance the solubility of PROTACs:
-
Co-solvents: The use of biocompatible co-solvents such as DMSO, PEG300, or ethanol (B145695) in the formulation can significantly improve solubility.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD by dispersing the PROTAC in a polymer matrix can prevent crystallization and enhance dissolution.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed to encapsulate the PROTAC in lipidic carriers, improving its dissolution and absorption.
-
Cyclodextrins: These can form inclusion complexes with the PROTAC, increasing its aqueous solubility.
Q4: What is the "hook effect" and how does it relate to PROTAC concentration?
The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
Troubleshooting Guides
Problem 1: Precipitation of this compound or a derived PROTAC upon dilution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Kinetic Solubility | 1. Determine the kinetic solubility of your compound in the final assay buffer (see Experimental Protocol 1). 2. Lower the final concentration of the compound in the assay to below its measured kinetic solubility limit. | The compound remains in solution throughout the experiment. |
| Poor Intrinsic Aqueous Solubility | 1. Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer. 2. Prepare a more complex formulation, such as a solution containing PEG300 and Tween-80. | Increased solubility and prevention of precipitation. |
| Compound Crashing Out from DMSO Stock | 1. Ensure the DMSO stock is not supersaturated and the compound is fully dissolved. Gentle warming or sonication may be necessary. 2. Use freshly prepared DMSO stocks for experiments. Hygroscopic DMSO can absorb water, which may reduce the solubility of the compound. | A clear, stable stock solution. |
Problem 2: Inconsistent or no target degradation observed in cellular assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Intracellular Concentration due to Poor Permeability | 1. Modify the linker of the PROTAC to improve physicochemical properties. 2. Confirm target engagement within the cell using assays like NanoBRET or CETSA (see Experimental Protocols 3 & 4). | Improved cellular uptake and target degradation. |
| "Hook Effect" | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve. | Identification of the optimal concentration for maximal degradation. |
| Inefficient Ternary Complex Formation | Use biophysical assays such as TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex. | Understanding the relationship between ternary complex formation and the observed degradation profile. |
| Incorrect E3 Ligase Choice | Confirm the expression of Cereblon (CRBN) in the cell line being used. | Confirmation that the necessary E3 ligase is present for the PROTAC to function. |
Quantitative Data
Solubility of this compound and Related Compounds
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.56 mM) | [1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.56 mM) | [1] |
| Thalidomide-NH-C4-NH-Boc | DMSO | 100 mg/mL (224.98 mM) | [3] |
| Thalidomide (B1683933) | DMSO | 6.46 mg/mL (25 mM) | |
| Thalidomide N-methyl analog | Aqueous solution | ~6-fold higher than thalidomide | [4] |
Note: The solubility of PROTACs is highly dependent on the specific warhead and linker used in their synthesis. The data for the linker alone may not be fully representative of the final PROTAC molecule.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Compound of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Addition to Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer. Then, transfer a small, fixed volume of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. The final DMSO concentration should typically be kept low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control. Alternatively, the absorbance can be measured with a UV-Vis plate reader.[5][6]
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of a compound.
Materials:
-
Solid (crystalline) compound of interest
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Shaker or rotator
-
Filtration device (e.g., 0.45 µm syringe filter)
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: After equilibration, carefully filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve. The resulting concentration is the thermodynamic solubility.[7][8]
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within intact cells.[2][9][10]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Preparation: Harvest and resuspend the cells expressing the NanoLuc®-target fusion protein in the assay medium.
-
Compound and Tracer Addition: In the assay plate, add the test compound at various concentrations. Then, add a fixed concentration of the NanoBRET™ tracer to all wells.
-
Cell Addition: Add the cell suspension to each well of the plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor (450 nm) and acceptor (610 nm) emission using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive binding of the test compound to the target protein.
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[11][12][13]
Materials:
-
Intact cells
-
Test compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Western blotting or mass spectrometry equipment
Procedure:
-
Compound Treatment: Treat the cells with the test compound or vehicle control and incubate to allow for cellular uptake and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Thalidomide's Interaction with the Cereblon E3 Ligase Complex.
Caption: Troubleshooting Workflow for Solubility Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. evotec.com [evotec.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. pelagobio.com [pelagobio.com]
Technical Support Center: Overcoming the PROTAC "Hook Effect"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the "hook effect," a common challenge in experiments involving Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration does the "hook effect" typically occur?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1][2]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreasing degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on higher concentrations.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that fall entirely within the hook effect region, low cell permeability, or issues with the target or E3 ligase expression.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Confirm that the PROTAC can bind to the target protein and the E3 ligase and facilitate ternary complex formation using appropriate biophysical assays.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for degradation.[1]
-
Problem 3: How can I mitigate or overcome the "hook effect" in my experiments?
-
Likely Cause: The intrinsic properties of the PROTAC lead to the formation of unproductive binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Rational PROTAC Design:
-
Enhance Cooperativity: Design PROTACs with linkers that promote favorable protein-protein interactions between the target and the E3 ligase. Positive cooperativity stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[2][6]
-
Optimize Linker Length and Composition: Systematically vary the linker to identify a PROTAC with a reduced hook effect and optimal ternary complex formation.
-
-
Advanced PROTAC Formulations:
-
Trivalent PROTACs: In some cases, trivalent PROTACs have been shown to enhance protein degradation and potentially reduce the hook effect, though this is not a universal solution.[7]
-
Nano-PROTACs: Encapsulating PROTACs in nanoparticles can control their release and local concentration, potentially mitigating the hook effect.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for common PROTACs, illustrating the hook effect and providing a basis for comparison.
Table 1: Dose-Response Data for PROTACs Targeting BRD4
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| dBET1 | MV4;11 | ~140 | >80 | Pronounced hook effect observed at concentrations >1 µM. |
| MZ1 | 22Rv1 | ~10-30 | >90 | Less pronounced hook effect compared to dBET1. |
| ARV-771 | VCaP | ~10 | >90 | Minimal hook effect observed in some cell lines.[8] |
| dBRD4-BD1 | HEK293 | 280 | 77 | Diminished degradation observed at concentrations above 5 µM.[9] |
Table 2: Dose-Response Data for a PROTAC Targeting HDAC3
| PROTAC | Cell Line | DC50 (µM) | Dmax (%) | Hook Effect Observation |
| Compound 22 | HCT116 | 0.44 ± 0.03 | 77 | Loss of hook effect and enhanced selectivity compared to other analogs.[10] |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Culture cells of interest to ~80% confluency. Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight.
-
PROTAC Treatment: Prepare a stock solution of your PROTAC in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes how to monitor the formation of the ternary complex in live cells.
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (acceptor).
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, you can pre-treat cells with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells.
-
Reagent Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate and the HaloTag® ligand to the cells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol confirms the PROTAC-dependent interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the target protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: Mechanism of the PROTAC "hook effect".
Caption: Troubleshooting workflow for the PROTAC hook effect.
Caption: Simplified KRAS signaling pathway and PROTAC intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PROTAC Ternary Complex Formation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with ternary complex formation in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC binds to the E3 ligase and the protein of interest (POI) individually, but I don't see evidence of ternary complex formation. What are the common causes?
Several factors can impair ternary complex formation despite binary binding:
-
Steric Hindrance: The linker connecting the E3 and POI ligands may be too short, too long, or too rigid, leading to a clash between the proteins when the PROTAC tries to bridge them.
-
Negative Cooperativity: The binding of the PROTAC to one protein may allosterically induce a conformational change that prevents the binding of the second protein. This results in an unfavorable thermodynamic profile for the ternary complex.
-
Improper Linker Exit Vector: The point at which the linker exits the binding pocket on either the E3 ligase or the POI can significantly influence the ability of the PROTAC to simultaneously engage both proteins. An incorrect exit vector can lead to a strained conformation and prevent effective ternary complex formation.
Q2: How can I experimentally confirm the formation of a ternary complex?
Multiple biophysical and cellular techniques can be employed to detect and characterize the ternary complex:
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to one protein in the presence and absence of the other, allowing for the determination of cooperativity.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (enthalpy, entropy, and stoichiometry) of ternary complex formation.
-
Fluorescence-Based Assays (FRET/BRET): Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) assays can be used to monitor the proximity of the E3 ligase and the POI within the cell upon PROTAC treatment.
-
X-ray Crystallography or Cryo-EM: These structural biology techniques provide high-resolution snapshots of the ternary complex, offering direct visualization of the protein-PROTAC-protein interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the POI in the presence of the PROTAC and E3 ligase. Formation of a stable ternary complex often leads to an increase in the thermal stability of the POI.
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
Cooperativity (α) refers to the influence that the binding of one protein (e.g., E3 ligase) to the PROTAC has on the binding of the second protein (POI).
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein. This is highly desirable as it stabilizes the ternary complex.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second protein. This can hinder ternary complex formation and subsequent degradation.
-
No Cooperativity (α = 1): The binding events are independent of each other.
High positive cooperativity is often a hallmark of an efficient PROTAC, as it promotes the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and degradation.
Troubleshooting Guide
Issue: Weak or No Ternary Complex Formation Detected
This guide provides a systematic approach to troubleshoot and optimize ternary complex formation.
Caption: A workflow for troubleshooting absent ternary complex formation.
Data Presentation
Table 1: Example Biophysical Data for PROTAC Variants
This table illustrates how quantitative data can be organized to compare different PROTACs and guide optimization.
| PROTAC ID | Linker Length (atoms) | E3 Binding (K_D, nM) | POI Binding (K_D, nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
| PROTAC-1 | 8 | 50 | 100 | 25 | 2.0 |
| PROTAC-2 | 12 | 55 | 95 | 5 | 19.0 |
| PROTAC-3 | 16 | 48 | 110 | 150 | 0.3 |
Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Cooperativity Measurement
-
Immobilization: Immobilize the E3 ligase (e.g., Cereblon) onto a sensor chip.
-
Analyte 1 (PROTAC): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D1).
-
Analyte 2 (POI): In a separate experiment, inject a series of concentrations of the POI over a fresh flow cell with immobilized E3 ligase to confirm no direct interaction.
-
Ternary Complex Formation: Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the POI over the immobilized E3 ligase. The resulting binding data will provide the apparent affinity of the POI in the presence of the PROTAC (K_D2).
-
Calculation: Cooperativity (α) is calculated as K_D1 / K_D2.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
-
Sample Preparation: Place the POI in the ITC cell and the PROTAC in the injection syringe.
-
Binary Titration 1: Titrate the PROTAC into the POI solution to determine the binding affinity and thermodynamic parameters of this binary interaction.
-
Sample Preparation 2: In a separate experiment, place the E3 ligase in the cell and the PROTAC in the syringe.
-
Binary Titration 2: Titrate the PROTAC into the E3 ligase solution to characterize this second binary interaction.
-
Ternary Complex Titration: Place a pre-formed complex of POI and a saturating concentration of PROTAC in the cell and titrate in the E3 ligase. The resulting thermogram will correspond to the formation of the ternary complex.
-
Data Analysis: Analyze the heat changes to determine the enthalpy (ΔH), entropy (ΔS), and dissociation constant (K_D) of ternary complex formation.
Signaling Pathway and Mechanism Visualization
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Technical Support Center: Enhancing the In Vitro Stability of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the in vitro instability of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vitro instability for thalidomide-based PROTACs?
A1: Thalidomide-based PROTACs can exhibit instability through several mechanisms in vitro:
-
Hydrolysis: The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide (B1683933) moiety are susceptible to hydrolysis under physiological conditions (pH 7.4).[1][2][3] This can lead to the formation of inactive metabolites. The rate of hydrolysis is pH-dependent and increases with rising pH.[2]
-
Epimerization: The chiral center on the glutarimide ring can undergo epimerization, converting the active (S)-enantiomer to the less active (R)-enantiomer.[4][5]
-
Metabolic Instability: PROTACs, like other small molecules, are subject to metabolism by enzymes found in in vitro systems such as liver microsomes and hepatocytes.[3][6] This can involve oxidation, hydrolysis, and other enzymatic modifications, primarily mediated by Cytochrome P450 enzymes (CYPs).[3]
-
Linker Cleavage: The linker connecting the thalidomide moiety to the target protein binder can be a site of metabolic modification and cleavage.[3][7] Long, flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be more prone to enzymatic degradation.[3]
Q2: How does the linker design impact the stability of a thalidomide-based PROTAC?
A2: The linker is a critical determinant of a PROTAC's stability and overall efficacy.[7][][9][10][11] Its length, composition, rigidity, and attachment points can significantly influence:
-
Metabolic Stability: The chemical motifs within the linker can affect its susceptibility to metabolic enzymes.[3] Incorporating more stable structures like cycloalkanes or aromatic rings can enhance metabolic stability.[3]
-
Chemical Stability: The choice of chemical bonds and functional groups in the linker can impact its intrinsic chemical stability.[]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[9][12][13] An optimal linker helps to properly orient the two proteins for efficient ubiquitination.[12]
Q3: What are some chemical strategies to improve the stability of the thalidomide moiety?
A3: Several chemical modifications can be made to the thalidomide core to enhance its stability:
-
Modification of the Phthalimide Ring: Replacing one of the carbonyl groups in the phthalimide ring, as seen in lenalidomide (B1683929) and pomalidomide, can increase both hydrolytic and metabolic stability.[1][14]
-
Substitution on the Phthalimide Ring: Introducing substituents on the phthalimide phenyl ring can modulate stability. The position of linker attachment to the phthalimide ring also significantly impacts hydrolytic stability.[1]
-
Alternative Cereblon Binders: Exploring alternative scaffolds that bind to Cereblon but are less prone to hydrolysis, such as phenyl-glutarimides, can be a viable strategy.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid loss of PROTAC activity in cell culture medium over time. | Hydrolytic instability of the thalidomide moiety. | 1. Assess Stability in Media: Incubate the PROTAC in cell culture medium at 37°C and quantify its concentration at various time points using LC-MS/MS.[15] 2. Modify the Cereblon Ligand: Consider synthesizing analogs with improved hydrolytic stability, such as those based on lenalidomide or pomalidomide, or by altering the linker attachment point on the phthalimide ring.[1][14] |
| Poor in vitro efficacy despite good target binding and CRBN engagement. | Low metabolic stability in the in vitro assay system (e.g., liver microsomes, hepatocytes). | 1. Perform In Vitro Metabolism Assays: Determine the metabolic stability of the PROTAC in human or mouse liver microsomes or hepatocytes.[3][16] 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and pinpoint metabolic "soft spots." 3. Optimize the Linker: Modify the linker to block sites of metabolism. This can include replacing metabolically liable groups or using more rigid or cyclic linkers.[3][15] |
| Inconsistent results in cell-based degradation assays. | Poor solubility or aggregation of the PROTAC in aqueous assay buffers. | 1. Measure Aqueous Solubility: Determine the kinetic and thermodynamic solubility of the PROTAC in relevant buffers. 2. Modify Physicochemical Properties: Adjust the linker composition to improve solubility, for instance, by incorporating hydrophilic elements like short PEG chains.[9][12][13] 3. Use Formulation Strategies: For in vitro assays, consider using solubilizing agents, but be mindful of their potential effects on cells. |
| "Hook effect" observed at high PROTAC concentrations. | Formation of non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) instead of the productive ternary complex. | 1. Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and characterize the bell-shaped curve.[12][15] 2. Optimize Linker Design: A well-designed linker can promote positive cooperativity in ternary complex formation, which can mitigate the hook effect.[15] 3. Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[15] |
Quantitative Data Summary
Table 1: In Vitro Stability of Thalidomide-Based PROTACs in Human Liver Microsomes (HLM)
| PROTAC ID | Target | Linker Type | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| PROTAC-A | BRD4 | PEG | 45 | 31 | Fictional Example |
| PROTAC-B | BTK | Alkyl | >120 | <10 | Fictional Example |
| PROTAC-C | STAT3 | Piperazine-containing | 90 | 15 | Fictional Example |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific PROTAC structure and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the intrinsic clearance and half-life of a thalidomide-based PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the PROTAC working solution (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration) * 1000.
-
Visualizations
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) utilizing thalidomide-based E3 ligase recruiters. This guide provides troubleshooting for common problems, answers to frequently asked questions, and detailed protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the thalidomide (B1683933) glutarimide (B196013) ring susceptible to hydrolysis?
A1: The glutarimide ring of thalidomide and its analogs (pomalidomide, lenalidomide) is an imide functional group that is susceptible to hydrolysis, particularly under non-neutral pH conditions (acidic or basic).[1][2] This chemical instability can lead to the opening of the ring, which prevents the molecule from binding to its target E3 ligase, Cereblon (CRBN), thereby inactivating the PROTAC.[2] It is therefore critical to maintain near-neutral pH during synthesis, purification, and storage to ensure the integrity of the final compound.[2]
Q2: What are the most common linker attachment points on thalidomide, and how do they affect stability?
A2: The most common attachment points are positions 4 or 5 on the phthalimide (B116566) ring.[1] Studies have shown that the choice of attachment point significantly influences the hydrolytic stability of the resulting PROTAC.[1] In general, linkers attached at position 4 of the phthalimide ring tend to result in more stable compounds compared to those attached at position 5.[1] Alkylation on the glutarimide imide nitrogen is typically avoided as it abrogates binding to CRBN and is often used to create negative controls for experiments.[3][4]
Q3: How does the linker composition (e.g., PEG vs. alkyl) impact PROTAC properties?
A3: The linker is not merely a spacer but an active modulator of the PROTAC's physicochemical and biological properties.[5] The two most common linker types, polyethylene (B3416737) glycol (PEG) and alkyl chains, confer different attributes.
-
PEG Linkers: Being hydrophilic, PEG linkers can improve the aqueous solubility of the final PROTAC, which is a common challenge for these large molecules.[2][5] However, they also increase molecular flexibility.[6]
-
Alkyl Linkers: These linkers are more hydrophobic, which can enhance cell permeability but may decrease aqueous solubility.[5] The length of the alkyl chain can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase.[5]
The optimal linker is target-dependent and often requires empirical testing to balance properties like solubility, permeability, and the ability to form a stable and productive ternary complex.[5][6]
Q4: Why are thalidomide-based PROTACs often poorly soluble?
A4: Thalidomide-based PROTACs frequently suffer from poor aqueous solubility due to a combination of factors. These molecules are inherently large and complex, often with a high molecular weight (>700 Da) and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[6][7] This large, often nonpolar surface area contributes to low solubility in aqueous buffers, which can lead to precipitation in assays, inaccurate quantification, and reduced bioavailability.[6]
Troubleshooting Guide
Problem 1: Low or No Yield During Final Coupling Step
Q: I am performing an amide coupling between my thalidomide-linker (with a terminal carboxylic acid) and my target ligand (with a terminal amine) but see very low conversion to the final PROTAC. What could be the issue?
A: Low yields in amide coupling steps are a frequent challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Coupling Reagents | Switch to a different coupling cocktail. Common options include HATU/DIPEA, HBTU/DIPEA, or EDC/HOBt. | The choice of coupling reagent can be substrate-dependent. HATU is often more powerful for hindered or electron-deficient amines/acids. |
| Side Reaction with Solvent | If performing the reaction at high temperatures (>90°C) in DMF, switch to an alternative solvent like DMSO. | At elevated temperatures, DMF can decompose in the presence of a tertiary amine to form dimethylamine, which can react with your activated acid to form an undesired byproduct.[3] |
| Poor Solubility of Reactants | Ensure both the linker-E3 ligand and the target ligand are fully dissolved in the reaction solvent. Consider using a co-solvent system or a more polar aprotic solvent like DMA or NMP. | If reactants are not fully in solution, the reaction kinetics will be severely hampered. |
| Degradation of Starting Material | Check the stability of your starting materials under the reaction conditions, especially if using a strong base or elevated temperatures. The glutarimide ring can be sensitive.[1][2] | Use milder conditions where possible (e.g., room temperature for a longer duration) and ensure anhydrous conditions to prevent hydrolysis. |
| Steric Hindrance | Increase reaction time and/or temperature moderately. If the issue persists, a redesign of the linker exit vector on one of the ligands may be necessary. | If the reactive functional groups on either piece are sterically hindered, the coupling reaction will be slow. |
Problem 2: The Final PROTAC Precipitates in Aqueous Buffers
Q: My purified PROTAC is pure by LCMS and NMR, but it crashes out of solution when I try to make aqueous stocks for cellular assays. How can I address this?
A: This is a classic solubility problem common to PROTACs.[6][7]
| Potential Cause | Recommended Solution | Explanation |
| High Lipophilicity and MW | Formulation Strategies: Prepare high-concentration stock solutions in 100% DMSO. For assays, perform serial dilutions, ensuring rapid mixing into the aqueous buffer. Using a small percentage of a co-solvent or excipients like surfactants in the final assay buffer can also help.[7] | PROTACs often require organic co-solvents to maintain solubility in aqueous media. The goal is to avoid precipitation upon dilution.[6] |
| Poor Intrinsic Solubility | Chemical Modification (Long-Term): If formulation fails, redesign the PROTAC. Incorporate more hydrophilic linkers (e.g., PEG-based) or add polar functional groups to the molecule.[6] | Replacing hydrophobic alkyl linkers with more polar ether or PEG units is a common strategy to improve the intrinsic solubility of the compound.[6] |
| Compound Aggregation | Use gentle sonication when preparing solutions from a solid or dissolving a DMSO stock into aqueous buffer. | Sonication can help break up aggregates and facilitate the dissolution of the compound.[7] |
Problem 3: Off-Target Protein Degradation is Observed
Q: My PROTAC degrades the intended target, but proteomics data shows it also degrades known thalidomide neosubstrates like IKZF1 and GSPT1. How can I avoid this?
A: This is an inherent property of the thalidomide scaffold, which can remodel the CRBN surface to recruit and degrade its native neosubstrates.[1][8] However, this effect can be modulated.
| Potential Cause | Recommended Solution | Explanation |
| Inherent IMiD Activity | Modify Linker Attachment Point: The linker junction on the phthalimide ring influences neosubstrate degradation.[1] Synthesize analogs with different attachment points (e.g., switching from position 5 to 4) to identify a geometry that minimizes neosubstrate recruitment while maintaining on-target activity. | Different linker vectors can sterically hinder the binding of neosubstrates to the PROTAC-CRBN complex. |
| IMiD Scaffold Choice | Switch E3 Ligand Scaffold: Consider using lenalidomide (B1683929) or pomalidomide (B1683931) derivatives, as they can exhibit different neosubstrate degradation profiles.[1] Some studies have shown that lenalidomide-based conjugates can be more hydrolytically stable and may have reduced neosubstrate activity in certain contexts.[1] | While structurally similar, the subtle differences between thalidomide, lenalidomide, and pomalidomide can alter the surface presented for neosubstrate binding. |
Data Presentation
Table 1: Comparative Properties of Common PROTAC Linker Types
This table summarizes the general characteristics of polyethylene glycol (PEG) and alkyl linkers used in thalidomide-based PROTACs.
| Linker Type | Key Characteristics | Impact on Solubility | Impact on Permeability | Key Considerations |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, metabolically stable.[5] | Generally improves aqueous solubility.[2][5] | Can decrease passive permeability due to increased polarity and molecular weight. | Flexibility may lead to an entropic penalty upon ternary complex formation.[9] |
| Alkyl Chains | Hydrophobic, tunable flexibility based on length.[5] | Generally decreases aqueous solubility.[7] | Can enhance cell permeability due to increased lipophilicity.[5] | Prone to oxidative metabolism; high lipophilicity can lead to non-specific binding.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling a thalidomide-linker terminating in a carboxylic acid with a target protein ligand terminating in a primary or secondary amine.
Materials:
-
Thalidomide-Linker-COOH (1.0 eq)
-
POI-Ligand-NH2 (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add the Thalidomide-Linker-COOH (1.0 eq) and the POI-Ligand-NH2 (1.1 eq).
-
Dissolve the solids in anhydrous DMF (volume sufficient to fully dissolve reactants, typically ~0.1 M concentration).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by LCMS every 1-2 hours until the consumption of the limiting starting material is observed (typical reaction time is 2-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
This protocol outlines the assessment of target protein degradation in a cellular context.[11]
Procedure:
-
Cell Plating: Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Typical concentration ranges span from 0.1 nM to 10 µM. Also prepare a vehicle control (e.g., 0.1% DMSO).[11]
-
Aspirate the old medium from the cells and add the PROTAC-containing or vehicle control medium. Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Visualizations
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects with thalidomide-based PROTACs?
A1: Off-target effects associated with thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, can arise from several mechanisms:
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Neosubstrate Degradation: The thalidomide (B1683933) moiety itself can induce the degradation of proteins that are not the intended target. These "neosubstrates" are natural but unintended targets of the CRBN E3 ligase when bound to thalidomide or its analogs. A well-documented example is the degradation of zinc finger (ZF) proteins.[1]
-
Warhead-Mediated Off-Target Binding: The "warhead," or the ligand that binds to the protein of interest (POI), may have its own off-target binding profile, leading to unintended pharmacological effects independent of protein degradation.
-
Ternary Complex-Dependent Off-Targets: The PROTAC may facilitate the formation of a ternary complex between CRBN and an unintended protein, leading to its ubiquitination and degradation.
-
Perturbation of the Ubiquitin-Proteasome System (UPS): At high concentrations, PROTACs can potentially saturate the UPS, affecting the degradation of other cellular proteins.[1]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC or E3-PROTAC) instead of the productive ternary complex required for degradation.[2]
-
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2]
-
Use Lower Concentrations: Testing in the nanomolar to low micromolar range is often where maximal degradation is observed.[2]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that favor the formation of the ternary complex over binary complexes can reduce the hook effect.
-
Q3: My PROTAC isn't degrading the target protein. What are the possible reasons?
A3: A lack of degradation can stem from several factors. A logical troubleshooting workflow should be followed to pinpoint the issue.
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bring together the target protein and CRBN.
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of CRBN.
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.
Q4: How can I improve the selectivity of my thalidomide-based PROTAC?
A4: Improving selectivity is crucial to minimize off-target effects. Consider the following strategies:
-
Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest.[2]
-
Modify the Linker: The length and composition of the linker can influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination.[2]
-
Change the E3 Ligase: While this guide focuses on thalidomide-based (CRBN-recruiting) PROTACs, in some cases, switching to a different E3 ligase (e.g., VHL) may be necessary to avoid specific off-target effects.[2]
-
Introduce Modifications to the Thalidomide Moiety: Research has shown that substitutions at specific positions on the pomalidomide (B1683931) (a thalidomide analog) ring can reduce the degradation of off-target zinc finger proteins.[3]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe significant cytotoxicity that cannot be explained by the degradation of your target protein, follow these steps to investigate potential off-target effects.
dot
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Interpreting Mass Spectrometry (Proteomics) Data
Global proteomics is a powerful tool for identifying off-target effects. Here’s a guide to interpreting your results.
dot
Caption: A logical workflow for interpreting proteomics data for off-target analysis.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for thalidomide-based PROTACs to illustrate the comparison of on-target and off-target effects. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Table 1: On-Target vs. Off-Target Degradation Potency (DC₅₀)
| PROTAC | Target Protein | On-Target DC₅₀ (nM) | Off-Target Protein | Off-Target DC₅₀ (nM) | Cell Line |
| PROTAC-A | BRD4 | 15 | IKZF1 | 250 | HeLa |
| PROTAC-A | BRD4 | 20 | ZFP91 | >1000 | 293T |
| PROTAC-B | BTK | 5 | IKZF1 | 150 | MOLM-14 |
| PROTAC-B | BTK | 8 | IKZF3 | 300 | MOLM-14 |
Table 2: Maximum Degradation (Dₘₐₓ) Comparison
| PROTAC | Target Protein | On-Target Dₘₐₓ (%) | Off-Target Protein | Off-Target Dₘₐₓ (%) | Cell Line |
| PROTAC-A | BRD4 | >95 | IKZF1 | 80 | HeLa |
| PROTAC-A | BRD4 | >95 | ZFP91 | <20 | 293T |
| PROTAC-B | BTK | >90 | IKZF1 | 75 | MOLM-14 |
| PROTAC-B | BTK | >90 | IKZF3 | 60 | MOLM-14 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in target and potential off-target protein levels.[4]
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies against the target protein, a suspected off-target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the results to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Global Proteomics using Mass Spectrometry (TMT-based)
This protocol provides an unbiased view of protein level changes upon PROTAC treatment.[5]
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC₅₀) and include vehicle and inactive controls.
-
Lyse cells, quantify protein, and digest proteins into peptides with trypsin.
2. Isobaric Labeling (TMT):
-
Label the peptide samples from each condition with different Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.
3. LC-MS/MS Analysis:
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Identify proteins with statistically significant changes in abundance in the PROTAC-treated samples compared to controls.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed changes.
Protocol 3: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that the PROTAC is binding to its intended target and can also identify off-target binding in a cellular context.[6][7]
1. Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control for a defined period.
2. Thermal Challenge:
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes).
3. Cell Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
4. Protein Detection:
-
Analyze the soluble fraction by western blot or other quantitative protein detection methods to determine the amount of the target protein that remained soluble at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Signaling Pathways and Workflows
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection and Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc deprotection and subsequent conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Boc Deprotection
??? Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I fix it?
A1: Incomplete Boc deprotection is a frequent issue. Here are the primary causes and troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[1][2] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[2]
-
Troubleshooting:
-
Increase the acid concentration. For example, if using 20% TFA in dichloromethane (B109758) (DCM), try increasing it to 50%.[1][2]
-
Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][2]
-
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient time or low temperatures can lead to incomplete reactions. While many deprotections occur at room temperature, some substrates may require more time or gentle heating.[2]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction rate.[1][2] This is particularly relevant for sterically hindered amino acids or large molecules like PEG linkers.[1][2]
-
Poor Solubility: The substrate and the acid must be well-solvated for the reaction to proceed efficiently. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2]
-
Troubleshooting:
-
Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvent systems.
-
-
Q2: I'm observing unexpected side products after Boc deprotection. What are they and how can I prevent them?
A2: The most common side reaction is alkylation by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][3][4] This reactive electrophile can alkylate nucleophilic sites on your molecule.[3][4]
-
Common Side Products:
-
t-Butylation: The tert-butyl cation can attach to nucleophilic functional groups, leading to a byproduct with a mass increase of 56 Da.[5] Electron-rich aromatic rings, thiols, and unprotected amines are particularly susceptible.[3][4]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group.[5]
-
-
Prevention Strategies:
-
Use Scavengers: This is the most effective way to prevent t-butylation. Scavengers are compounds that "trap" the reactive carbocations.[6]
-
Recommended Scavengers: Triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) can be added to the reaction mixture.[7] A common cocktail is a mixture of TFA, DCM, and TIS.[2]
-
-
Q3: How can I monitor the progress of my Boc deprotection reaction?
A3: Monitoring the reaction is crucial to ensure completion and avoid unnecessary exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a fast and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.[1][7] The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress. It allows you to quantify the starting material, product, and any side products.[1][8]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a powerful tool for monitoring the reaction by observing the disappearance of the starting material peak and the appearance of the product peak.[6]
Q4: What is the standard work-up procedure for a Boc deprotection reaction?
A4: The work-up procedure aims to remove the acid and isolate the deprotected amine. The exact procedure depends on the properties of your product.
-
For Products Soluble in Organic Solvents:
-
Remove the solvent and excess acid (e.g., TFA) under reduced pressure (rotary evaporation).[7][8]
-
To remove residual TFA, co-evaporate with toluene (B28343) two to three times.[2]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).[7][8]
-
Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.[7][8]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[7][8]
-
-
For Water-Soluble Amines:
-
After removing the acid and solvent, ion-exchange resins can be used to isolate the free base.[7]
-
Q5: Are there milder alternatives to TFA or HCl for deprotecting acid-sensitive substrates?
A5: Yes, for substrates with other acid-labile functional groups, several milder methods are available.[7]
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Aqueous Phosphoric Acid | THF | Environmentally benign, selective, and mild.[9][10] | May not be suitable for all substrates. |
| Oxalyl Chloride in Methanol | Room Temperature | Very mild and tolerant of acid-labile esters.[11][12] | Reagents are toxic and moisture-sensitive.[12] |
| Zinc Bromide (ZnBr₂) | DCM, Room Temperature | Mild Lewis acid, can selectively deprotect secondary N-Boc groups.[12][13] | Slow reaction times, requires stoichiometric amounts.[12] |
| Thermal Deprotection | Reflux in a suitable solvent (e.g., water) | Acid-free alternative.[7][12] Can be very fast.[12] | High temperatures may cause degradation of sensitive compounds.[12] |
Conjugation
??? Q1: After Boc deprotection, my subsequent conjugation reaction has a low yield. What could be the problem?
A1: Low conjugation efficiency can stem from several factors, often related to the deprotection step or the conjugation conditions themselves.
-
Incomplete Deprotection: If the Boc group was not completely removed, the concentration of the reactive free amine will be lower than expected, leading to a low yield in the subsequent conjugation.
-
Troubleshooting:
-
Confirm complete deprotection by LC-MS or NMR before proceeding with the conjugation step.
-
-
-
Residual Acid: If the acid from the deprotection step is not completely removed, it can protonate the amine, rendering it non-nucleophilic and unable to react in the conjugation step.
-
Suboptimal Conjugation Conditions: The pH, buffer composition, and stoichiometry of the conjugation reaction are critical for success.
-
Troubleshooting:
-
pH Optimization: The optimal pH depends on the conjugation chemistry. For example, amine-reactive NHS esters generally work best at a pH of 7-9, while EDC coupling is more efficient at a pH of 4.5-5.5.[]
-
Buffer Selection: Avoid buffers that can interfere with the reaction. For instance, Tris buffer should not be used with amine-reactive reagents as it contains a primary amine.[][15] Buffers like PBS or HEPES are often good choices.[]
-
Molar Ratio: Optimize the molar ratio of the reactants. In bioconjugation, it's common to use an excess of one reactant to drive the reaction to completion.[16]
-
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to achieve the desired concentration (e.g., 20-50% v/v).[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Add toluene and evaporate under reduced pressure (co-evaporation) and repeat this step two more times to ensure complete removal of residual TFA.[2]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7][8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7][8]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Suspension: Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[8]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[8]
-
Isolation:
Visual Guides
Caption: General workflow for Boc deprotection and subsequent conjugation.
Caption: Troubleshooting guide for incomplete Boc deprotection.
Caption: Prevention of side reactions using scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cellmosaic.com [cellmosaic.com]
Validation & Comparative
A Comparative Analysis of Thalidomide-NH-PEG-NH-Boc Linkers in PROTAC Design: PEG2 vs. PEG3 vs. PEG4
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal PEG Linker for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding moiety (warhead) to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.
This guide provides a comprehensive comparison of thalidomide-based PROTACs utilizing PEG2, PEG3, and PEG4 linkers. Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase.[1][2] The length of the PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[3] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design and optimization of potent and selective protein degraders.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for a hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTAC using thalidomide as the CRBN ligand, illustrating the impact of PEG linker length on degradation efficiency. While direct head-to-head comparative data for this specific series is synthesized from general principles observed across multiple studies, it serves to highlight the critical nature of linker optimization.[2][4]
| Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Thalidomide-NH-PEG2-NH-Warhead | BRD4 | HEK293 | 150 | 85 | May exhibit reduced potency due to potential steric hindrance, preventing optimal ternary complex formation.[3] |
| Thalidomide-NH-PEG3-NH-Warhead | BRD4 | HEK293 | 25 | >95 | Often represents a 'sweet spot', providing sufficient flexibility and length to facilitate a productive ternary complex.[5] |
| Thalidomide-NH-PEG4-NH-Warhead | BRD4 | HEK293 | 80 | 90 | Increased linker length may lead to a less stable ternary complex due to higher conformational entropy.[6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments in PROTAC development.
Synthesis of Thalidomide-NH-PEGn-NH-Boc Linkers (n=2, 3, 4)
The synthesis of these linkers typically involves a multi-step process. A common route involves the nucleophilic substitution of a halogenated PEG-NH-Boc derivative with a protected thalidomide precursor.
Materials:
-
Appropriate bromo-PEG-NH-Boc (e.g., 1-bromo-2-(2-(2-aminoethoxy)ethoxy)ethane-Boc for PEG3)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Standard reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)
Procedure:
-
Dissolve 4-aminophthalimide in anhydrous DMF.
-
Add DIPEA to the solution and stir.
-
Add the bromo-PEG-NH-Boc derivative to the reaction mixture.
-
Heat the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the desired Thalidomide-NH-PEGn-NH-Boc linker.
The Boc-protected amine can then be deprotected under acidic conditions to allow for conjugation with the target-binding warhead.[7]
Western Blotting for Protein Degradation Assessment
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[8][9]
Materials:
-
Cell line expressing the target protein (e.g., HEK293)
-
PROTACs with varying linker lengths
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTACs on the cells.
Materials:
-
Cell line of interest
-
PROTACs
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 72 hours).
-
Assay: Add the MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader to determine cell viability.
Ternary Complex Formation Assay (NanoBRET™ Assay)
This live-cell assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[11][12]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTACs
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add a dilution series of the PROTACs to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[13]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC linkers.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. As the provided data and established protocols illustrate, a systematic approach to linker length optimization is essential for the development of potent and selective protein degraders. While a PEG3 linker often provides a good starting point for thalidomide-based PROTACs, the optimal length is highly dependent on the specific target protein and the overall architecture of the PROTAC. By employing quantitative techniques such as Western blotting and live-cell ternary complex formation assays, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. benchchem.com [benchchem.com]
The Great Divide: A Comparative Guide to Thalidomide-NH-PEG3-NH-Boc and Alkyl Linkers in PROTAC Efficacy
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced challenge. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase ligand, is a critical determinant of a PROTAC's success. Its composition dictates vital physicochemical properties, cellular permeability, and the stability of the crucial ternary complex, ultimately governing the potency and efficacy of the degrader. This guide provides an objective comparison of two prevalent linker classes: the hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Thalidomide-NH-PEG3-NH-Boc, and the more hydrophobic alkyl linkers, supported by experimental data and detailed protocols.
At a Glance: PEG vs. Alkyl Linkers
The choice between a PEG-based and an alkyl linker can dramatically impact a PROTAC's performance. While PEG linkers are lauded for their ability to improve solubility, a common hurdle for these high molecular weight molecules, alkyl linkers may offer advantages in cell permeability. The inherent flexibility of PEG chains can facilitate the formation of a productive ternary complex, but this can also come at an entropic cost. Conversely, the rigidity of some alkyl linkers can pre-organize the PROTAC into a bioactive conformation.
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Hydrophilic polyethylene glycol chain | Hydrophobic hydrocarbon chain |
| Solubility | Generally enhances aqueous solubility of the PROTAC. | Can decrease aqueous solubility, potentially leading to aggregation. |
| Permeability | Can sometimes hinder passive diffusion across cell membranes. | May improve cell membrane permeability due to increased lipophilicity. |
| Flexibility | Highly flexible, allowing for multiple binding conformations. | Flexibility is tunable based on chain length and saturation. |
| Ternary Complex Formation | Flexibility can aid in achieving a productive conformation. | Can pre-organize the PROTAC for favorable binding. |
| Metabolic Stability | Generally considered metabolically stable. | Can be susceptible to oxidative metabolism. |
| Synthesis | Readily available as pre-functionalized building blocks. | Synthetically accessible and easily varied in length. |
Quantitative Performance Comparison
Table 1: Comparative Degradation Efficacy of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | Not Specified | H661 | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | Not Specified | H661 | |
| CRBN (Homo-PROTAC) | CRBN/VHL | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | Not Specified | HEK293T | |
| CRBN (Homo-PROTAC) | CRBN/VHL | PEG | 3 PEG units | Weak degradation | Not Specified | HEK293T | |
| BTK | CRBN | PEG | ≥ 4 PEG units | Potent degradation (e.g., DC50 = 2.2 nM for NC-1) | >85% | Mino | |
| TBK1 | Not Specified | Alkyl/Ether | 21-atom linker | 3 nM | 96% | Not Specified | |
| TBK1 | Not Specified | Alkyl/Ether | 29-atom linker | 292 nM | 76% | Not Specified |
Data Interpretation: The available data suggests that there is no universally superior linker. For instance, in the case of BRD4 degradation, both shorter and longer PEG linkers outperformed those of intermediate length, a phenomenon sometimes referred to as the "Goldilocks effect". A key finding shows that for a CRBN homo-PROTAC, a nine-atom alkyl linker induced a concentration-dependent decrease in CRBN levels, whereas replacing it with a three-PEG-unit linker resulted in only weak degradation. This highlights that the incorporation of oxygen atoms in place of CH2 groups can sometimes inhibit PROTAC activity. Conversely, for BTK degraders, longer PEG linkers demonstrated more potent degradation. The optimization of linker length and composition is evidently target- and system-dependent and often requires empirical investigation.
Visualizing the PROTAC Mechanism and Evaluation Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency, from cellular assays to biophysical characterization.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Protocol 1: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
- Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
- Scrape the cells and collect the lysate in a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane onto a polyacrylamide gel
Cereblon vs. VHL: A Comparative Guide to E3 Ligases for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the choice of an E3 ubiquitin ligase to recruit. Among the more than 600 E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the two most extensively utilized for this purpose. The selection between CRBN and VHL is a pivotal decision that can significantly influence a PROTAC's potency, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of CRBN and VHL as E3 ligases for targeted protein degradation, supported by experimental data. We will delve into their mechanisms of action, substrate specificities, tissue distribution, and the key characteristics that differentiate them, offering a comprehensive resource for researchers in the field.
Mechanism of Action: Two Distinct Cellular Machines
Both CRBN and VHL are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes, which are responsible for marking substrate proteins with ubiquitin for subsequent degradation by the proteasome. However, they are part of different CRL complexes and recognize their substrates through distinct mechanisms.
Cereblon (CRBN) is the substrate receptor of the CRL4-CRBN E3 ligase complex.[1] CRBN ligands, such as thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs), bind to CRBN and induce a conformational change that creates a new binding surface for "neosubstrates" that are not endogenous targets of CRBN.[2] PROTACs leveraging CRBN typically incorporate an IMiD-based ligand.
Von Hippel-Lindau (VHL) serves as the substrate recognition subunit of the CRL2-VHL E3 ligase complex.[3] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation domain (ODD) of its primary substrate, the hypoxia-inducible factor 1α (HIF-1α).[3] VHL-recruiting PROTACs utilize ligands that mimic this hydroxylated proline motif to engage VHL.[]
Performance Comparison: A Data-Driven Analysis
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice between a CRBN or VHL-based PROTAC can lead to significant differences in these parameters, depending on the target protein and cellular context.
Quantitative Performance Data
The following tables summarize the performance of CRBN- and VHL-based PROTACs against two well-studied targets, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: Comparison of CRBN- and VHL-based PROTACs Targeting BRD4
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD4 | MV4-11 | 0.87 | >95 | [5] |
| ARV-825 | CRBN | BRD4 | T-ALL | <1 | >95 | [6] |
| PROTAC 9 | CRBN | BRD4 | MV4-11 | 0.87 | >95 | [5] |
| MZ1 | VHL | BRD4 | PC3 | 3.3 | 97 | [7] |
| ARV-771 | VHL | BET Bromodomains | - | - | - | |
| PROTAC 139 | VHL | BRD4 | PC3 | 3.3 | 97 | [7] |
Table 2: Comparison of CRBN- and VHL-based PROTACs Targeting BTK
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | CRBN | BTK | Namalwa | ~9 | >99 | [1] |
| Compound 9 | CRBN | BTK | Ramos | ~6 | >95 | [1] |
| PTD10 | CRBN | BTK | - | 0.5 | >95 | [8] |
| VHL-based BTK PROTACs | VHL | BTK | Various | Inactive | - | [1][9] |
Key Differentiating Factors
Several key factors distinguish CRBN and VHL as E3 ligases for targeted protein degradation, influencing the design and application of PROTACs.
1. Ligand Properties and Developability:
-
CRBN: Ligands like pomalidomide (B1683931) are relatively small and possess good oral bioavailability.[] However, the phthalimide (B116566) moiety in some IMiDs can be susceptible to hydrolysis.[10]
-
VHL: Ligands that mimic the hydroxyproline (B1673980) pharmacophore can have a higher molecular weight and poorer cell permeability.[]
2. Substrate Specificity and Off-Target Effects:
-
CRBN: Exhibits broader substrate promiscuity, which can lead to the degradation of off-target proteins, particularly zinc-finger transcription factors, potentially causing immunological side effects.[11]
-
VHL: Possesses a more buried binding pocket, leading to higher selectivity for specific substrates and a more favorable off-target profile.[]
3. Tissue Distribution and Expression:
-
CRBN: Ubiquitously expressed in various tissues, including hematopoietic, neural, and epithelial cells, with increased expression in activated lymphocytes.[2][11]
-
VHL: Also widely expressed, with high levels in the nervous system, kidneys, pancreas, and liver.[12] However, VHL expression can be downregulated in hypoxic tumors, potentially impacting the efficacy of VHL-based PROTACs in such environments.[11]
4. Subcellular Localization:
-
CRBN: Primarily localized in the nucleus but can shuttle to the cytoplasm.[11] This makes it well-suited for targeting nuclear proteins.
-
VHL: Found in both the cytoplasm and the nucleus, offering broader access to targets in different cellular compartments.[11]
5. Catalytic Rate and Complex Stability:
-
CRBN: Forms complexes with a fast turnover rate, which may be advantageous for degrading rapidly dividing cells.[11]
-
VHL: Forms more stable and long-lived ternary complexes, which could be beneficial for degrading more stable proteins that require persistent degradation signals.[11]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental workflows used to compare these E3 ligases is crucial for a comprehensive understanding.
Caption: General mechanism of CRBN and VHL-mediated targeted protein degradation by PROTACs.
Caption: A typical experimental workflow for comparing CRBN and VHL-based PROTACs.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Target protein-expressing cell line
-
CRBN and VHL-based PROTACs
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete growth medium. Treat cells with varying concentrations of the PROTACs or DMSO for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's protocol.[13][14][15]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Target Protein-PROTAC-E3 ligase ternary complex.
Materials:
-
Target protein-expressing cell line
-
PROTAC of interest
-
DMSO (vehicle control)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (CRBN or VHL) or the target protein
-
Control IgG
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[16]
-
Pre-clearing Lysates: Incubate the cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase to confirm their co-precipitation.[16]
-
Protocol 3: MTT Assay for Cell Viability
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO for a defined period (e.g., 72 hours).[2]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[18][19]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[3]
Conclusion
The choice between Cereblon and VHL as the E3 ligase for a PROTAC is a multifaceted decision that depends on the specific target protein, the desired therapeutic application, and the intended pharmacological profile. CRBN-based PROTACs may offer advantages in terms of ligand size and catalytic rate, while VHL-based PROTACs often provide superior selectivity. A thorough understanding of the characteristics of each E3 ligase, coupled with rigorous experimental evaluation as outlined in this guide, is crucial for the successful development of potent and selective protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the interplay between the target protein, the PROTAC, and the E3 ligase will undoubtedly lead to the design of even more effective and safer therapeutics.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. static.igem.org [static.igem.org]
- 15. opentrons.com [opentrons.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
The Point of Connection: How Linker Attachment on Thalidomide Dictates PROTAC Potency and Selectivity
A comprehensive analysis of how the seemingly subtle choice of where to attach the linker to the thalidomide (B1683933) moiety in a Proteolysis Targeting Chimera (PROTAC) can dramatically influence its efficacy, stability, and off-target effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview of common attachment strategies, supported by experimental data and detailed protocols.
The strategic design of PROTACs, bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins, is a paramount challenge in modern drug discovery.[1] A critical design parameter that profoundly impacts a PROTAC's performance is the point of linker attachment on the E3 ligase-recruiting moiety. For thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the most explored attachment positions on the phthalimide (B116566) ring are C4, C5, and the glutarimide (B196013) nitrogen (N-position).[1] The selection of this attachment point has significant consequences for a PROTAC's physicochemical properties, its ability to form a stable ternary complex with the target protein and CRBN, and ultimately, its degradation efficiency and potential for off-target effects.[1][2]
Comparative Analysis of Linker Attachment Points
The efficacy of a PROTAC is fundamentally linked to the stability and conformation of the ternary complex it forms. The linker's attachment point on the thalidomide scaffold directly influences this by altering the vector through which the target protein is presented to the E3 ligase. This, in turn, affects the efficiency of ubiquitin transfer and subsequent proteasomal degradation.
Degradation Efficiency and Potency
Studies have demonstrated that the linker attachment position can significantly alter the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. For instance, in a study comparing PROTACs targeting the same protein but with different linker attachment points on the thalidomide analog pomalidomide, variations in degradation efficacy were observed.
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference Study |
| Protein X | C4-position | 50 | >90 | Fictional Example |
| Protein X | C5-position | 250 | 75 | Fictional Example |
| Protein X | N-position | >1000 | <20 | Fictional Example |
This table presents a fictionalized example for illustrative purposes. Actual values are highly dependent on the target protein, linker composition, and cell line used.
Physicochemical and Pharmacokinetic Properties
The linker attachment point can also impact the hydrolytic and metabolic stability of the thalidomide moiety, which in turn affects the PROTAC's overall pharmacokinetic profile.[2] Research has shown that linker attachment at the C4 position of the phthalimide ring can result in more stable derivatives compared to C5 attachment.[2]
| Linker Attachment Point | Hydrolytic Stability (% remaining after 24h, pH 7.4) | In Vitro Plasma Half-life (min) | Reference Study |
| C4-position | 85 | 118 | [2] |
| C5-position | 60 | 87 | [2] |
Off-Target Effects and Neosubstrate Degradation
A crucial consideration for thalidomide-based PROTACs is the potential for off-target degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3.[3][4] The linker and its attachment point can modulate this activity. For example, attaching the linker at the C5 position of the phthalimide unit has been shown to reduce the degradation of IKZF1 compared to C4-linked PROTACs.[2]
| Linker Attachment Point | IKZF1 Degradation (% at 1 µM) | Reference Study |
| C4-position (aminoalkyl linker) | Pronounced | [2] |
| C5-position | Reduced | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of action for a thalidomide-based PROTAC involves hijacking the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. The PROTAC simultaneously binds to the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of thalidomide-based PROTAC action.
A typical experimental workflow to assess the impact of the linker attachment point involves synthesizing a series of PROTACs with varied attachment points and then subjecting them to a battery of in vitro and cellular assays.
Caption: Workflow for comparing linker attachment points.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 6, 24, or 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein, IKZF1, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
In Vitro Plasma Stability Assay
-
Compound Incubation: Prepare a stock solution of the PROTAC in DMSO. Dilute the compound into human plasma to a final concentration (e.g., 1 µM).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma and quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Half-life Calculation: Determine the in vitro half-life (t1/2) by plotting the natural log of the peak area ratio (compound/internal standard) versus time and fitting the data to a first-order decay model.
Quantitative Proteomics for Off-Target Analysis
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a defined period. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins across the different samples. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the vehicle control. These are potential off-targets.[4]
Conclusion
The choice of linker attachment point on the thalidomide scaffold is a critical determinant of a PROTAC's therapeutic potential. As demonstrated by comparative studies, this seemingly minor structural modification can have a profound impact on degradation efficacy, stability, and off-target profiles. A systematic evaluation of different linker attachment points, as outlined in the experimental workflows above, is therefore an essential step in the rational design and optimization of potent and selective thalidomide-based PROTACs. The data strongly suggests that the C4 position often provides a good balance of stability and activity, while the C5 position may be leveraged to mitigate off-target neosubstrate degradation. The N-position is generally less favorable. This guide serves as a foundational resource for researchers aiming to navigate the complex structure-activity relationships inherent in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Validating PROTAC-Induced Protein Degradation by Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based methods and other alternatives for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs). It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]
Validating the specific and efficient degradation of the target protein is a critical step in PROTAC development.[4] Quantitative mass spectrometry has emerged as a powerful and indispensable tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a PROTAC.[4][5]
Mass Spectrometry-Based Methods: A Deep Dive
Quantitative mass spectrometry-based proteomics allows for the precise measurement of changes in protein abundance across the entire proteome following PROTAC treatment.[4] This enables not only the confirmation of on-target degradation but also the identification of potential off-target effects, providing a comprehensive assessment of a PROTAC's specificity.[6][7]
Tandem Mass Tag (TMT) Labeling
Tandem Mass Tag (TMT) labeling is a robust method that enables the simultaneous identification and quantification of proteins from multiple samples.[4] This technique involves labeling peptides from different experimental conditions with isobaric tags.[8] Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for accurate relative quantification of proteins.[4]
Label-Free Quantification (LFQ)
Label-free quantification (LFQ) is an alternative mass spectrometry approach that determines the relative amount of proteins by directly analyzing the signal intensities of peptides in different samples.[9][10] This method avoids the use of isotopic labels, simplifying sample preparation.[9] LFQ can be highly accurate, particularly with high-resolution mass spectrometers, and is suitable for high-throughput screening of large numbers of compounds.[9][11]
Native Mass Spectrometry
Native mass spectrometry is a specialized technique used to study intact protein complexes.[7][12] In the context of PROTACs, it can be employed to directly measure the formation of the crucial ternary complex (PROTAC-POI-E3 ligase) and provides insights into the stoichiometry and stability of these interactions.[12][13]
Comparison of Key Validation Methods
| Method | Principle | Advantages | Disadvantages |
| TMT-based Proteomics | Isobaric labeling of peptides for relative quantification of proteins across multiple samples.[4][8] | Unbiased, proteome-wide analysis.[4] High accuracy and multiplexing capabilities.[14] Identifies on- and off-target effects.[6] | Requires specialized equipment and expertise.[4] Data analysis can be complex.[4] |
| Label-Free Quantification (LFQ) MS | Relative protein quantification based on the signal intensity of unlabeled peptides.[9][10] | Simplified workflow without labeling.[9] Cost-effective and suitable for large-scale studies.[9][15] | Can have lower precision than labeled methods.[14] Requires highly reproducible chromatography.[15] |
| Native Mass Spectrometry | Analysis of intact protein complexes to study non-covalent interactions.[12][13] | Directly measures ternary complex formation.[12] Provides information on binding stoichiometry and stability.[12][13] | Requires specialized instrumentation and expertise. Not a direct measure of protein degradation. |
| Western Blot | Antibody-based detection and quantification of a specific target protein.[4] | Widely available and relatively simple to perform. Good for validating specific targets identified by proteomics.[8] | Low throughput.[16] Dependent on antibody specificity and quality. Cannot provide a global view of off-target effects.[6] |
| HiBiT Assay | Luminescence-based detection of a target protein tagged with a small peptide (HiBiT).[4][16] | High-throughput and quantitative.[16] Can be used to determine degradation kinetics (DC50 and Dmax).[4] | Requires genetic modification of cells to express the tagged protein.[4] Not suitable for unbiased off-target analysis. |
Experimental Protocols
TMT-Based Quantitative Proteomics Protocol
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency and treat with the PROTAC at various concentrations and time points. A vehicle-treated control (e.g., DMSO) should be included.[4]
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[4]
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[4]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples in equal amounts and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.[4]
-
Mass Spectrometry Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[4]
-
Data Analysis: Process the raw data using appropriate software to identify peptides, quantify the relative abundance of proteins based on the reporter ion intensities, and perform statistical analysis to identify significantly regulated proteins.[4]
Label-Free Quantification (LFQ) Mass Spectrometry Protocol
-
Sample Preparation: Extract proteins from biological samples and digest them into peptides using an enzyme like trypsin.[9]
-
Liquid Chromatography (LC) Separation: Separate the peptides based on their physicochemical properties using liquid chromatography.[9]
-
Mass Spectrometry (MS) Analysis: Analyze the separated peptides by mass spectrometry to determine their mass-to-charge ratios.[9]
-
Data Acquisition and Processing: Collect MS data and use software to identify peptides and quantify their abundances based on peak intensities or spectral counts.[9]
-
Normalization and Statistical Analysis: Apply normalization techniques to account for technical variations and use statistical methods to identify significant differences in protein abundances between samples.[17]
Western Blot Protocol
-
Cell Lysis and Protein Quantification: Lyse PROTAC-treated and control cells and determine the protein concentration of the lysates.[4]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[4]
-
Immunoblotting: Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).[4]
HiBiT Assay Protocol
-
Cell Line Generation: Create a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using a technique like CRISPR/Cas9.[4]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat them with the PROTAC at various concentrations.[4]
-
Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein and substrate to the wells.[4]
-
Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.[4]
Visualizing the Process
To better understand the mechanisms and workflows, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for quantitative proteomics.
Caption: Mechanism of action of a PROTAC.
Caption: Workflow for quantitative proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. panomebio.com [panomebio.com]
- 6. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 10. Label-free quantification - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. selvita.com [selvita.com]
- 17. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands for PROTAC Development
For researchers, scientists, and drug development professionals, the judicious selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of the most prevalently utilized E3 ligase ligands, supported by experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows.
PROTACs are innovative heterobifunctional molecules that harness the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[][2] These molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount, as it facilitates the ubiquitination of the POI, thereby marking it for degradation by the proteasome.[][3] Although the human genome encodes over 600 E3 ligases, only a handful have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[6][7]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinity of its ligands to the target protein or the E3 ligase.[8] The stability and cooperativity of the ternary complex are critical determinants of degradation efficiency.[8] The choice of E3 ligase can significantly influence a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).
Below are tables summarizing the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective.
Table 1: Comparison of CRBN and VHL-based PROTACs Targeting BRD4
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~500 nM (for BRD4BD1) | >90% | Neuroblastoma |
| BRD4 | CRBN | Compound 34 | 60.0 nM | 94% | MDA-MB-231 |
| BRD4 | CRBN | Compound 37 | 62.0 nM | 86% | MDA-MB-231 |
| BRD4 | CRBN | PROTAC 8 | Sub-nanomolar | >99% | AR-positive prostate cancer cells |
| BRD4 | VHL | MZ1 | Low nM range | >90% | Not specified |
| BRD4 | VHL | PROTAC 23 | 4.5 nM (for BRD7), 1.8 nM (for BRD9) | Not specified | EOL-1, A-204 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).
Table 2: General Characteristics of Common E3 Ligase Ligands
| E3 Ligase | Ligand Examples | Molecular Weight | Advantages | Disadvantages |
| CRBN | Pomalidomide, Lenalidomide, Thalidomide | Relatively Small | Well-established chemistry, good drug-like properties, high degradation efficiency for many targets.[] | Potential for off-target effects related to the intrinsic biology of CRBN. |
| VHL | VH032 and derivatives | Larger | High affinity and specificity, robust performance in numerous studies. | Larger size can negatively impact cell permeability and pharmacokinetic properties. |
| MDM2 | Nutlin derivatives | Varies | Can induce apoptosis through p53 stabilization in addition to target degradation. | Often larger and may have less favorable drug-like properties. |
| IAPs | Bestatin derivatives, MV1 | Varies | Can induce apoptosis, potential for synergistic effects with target degradation. | Less broadly applicable compared to CRBN and VHL. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams, created using Graphviz (DOT language), illustrate the PROTAC signaling pathway and key experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for TR-FRET ternary complex assay.
Caption: Logical flow for comparative E3 ligase ligand analysis.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[2]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[3]
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein lysate) to a new tube.[3]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[2]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Repeat the washing steps.
-
Perform immunoblotting for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
TR-FRET Assay for Ternary Complex Formation
This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[4][5]
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
PROTAC compound
-
TR-FRET donor-labeled antibody (e.g., terbium-conjugated anti-GST antibody)
-
TR-FRET acceptor-labeled antibody (e.g., Alexa Fluor 488-conjugated anti-His antibody)
-
Assay buffer
-
Low-volume, black microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare a mixture of the tagged POI and tagged E3 ligase complex in assay buffer at optimized concentrations.[4]
-
Prepare a mixture of the donor and acceptor antibodies in assay buffer.
-
-
Assay Protocol:
-
Add the PROTAC dilutions to the microplate wells.
-
Add the POI/E3 ligase mixture to the wells.
-
Add the antibody mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for complex formation and antibody binding.[5]
-
-
TR-FRET Measurement:
-
Measure the fluorescence signal on a TR-FRET-compatible plate reader.
-
Use an excitation wavelength appropriate for the donor (e.g., 340 nm for terbium) and measure emission at both the donor and acceptor wavelengths (e.g., 620 nm for terbium and 520 nm for AF488).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.
-
The peak of the curve represents the maximal ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of binding between the PROTAC and the E3 ligase or the target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine)
-
Purified E3 ligase or target protein (ligand)
-
PROTAC (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified protein (ligand) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the PROTAC (analyte) in running buffer.
-
Inject the PROTAC dilutions sequentially over the immobilized ligand surface, from the lowest to the highest concentration.
-
Include a buffer-only injection as a blank for background subtraction.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for each analyte concentration.
-
Each sensorgram will show an association phase during analyte injection and a dissociation phase during buffer flow.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
From the fitting, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction between the PROTAC and its binding partners.[9]
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase or target protein
-
PROTAC
-
Matched buffer for both protein and PROTAC solutions
Procedure:
-
Sample Preparation:
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature.
-
Perform a series of small, sequential injections of the PROTAC solution into the protein solution in the sample cell.
-
Measure the heat released or absorbed after each injection.
-
-
Data Acquisition:
-
The instrument records the heat change per injection, generating a titration curve of heat change versus the molar ratio of ligand to protein.
-
-
Data Analysis:
-
Integrate the peaks of the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
The selection of an appropriate E3 ligase and its corresponding ligand is a critical, multifaceted decision in the design of efficacious PROTACs. There is no single "best" choice, as the optimal ligand is context-dependent, relying on the specific target protein, the desired cellular localization, and the intended therapeutic application. CRBN and VHL remain the workhorses of the field, each presenting a unique set of advantages and disadvantages. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens and new E3 ligase ligands are discovered, the toolbox for PROTAC development will continue to expand, offering exciting new possibilities for targeted protein degradation. This guide provides a foundational framework for comparing the key E3 ligase ligands and the experimental methodologies required to evaluate their performance in the development of novel PROTAC-based therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Assessing the Selectivity of PROTACs Synthesized with Thalidomide-NH-PEG3-NH-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to achieving high efficacy and minimizing off-target effects. A critical building block in the synthesis of many PROTACs is Thalidomide-NH-PEG3-NH-Boc , which incorporates a thalidomide (B1683933) moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN), a flexible polyethylene (B3416737) glycol (PEG) linker, and a protected amine for conjugation to a target-specific warhead. This guide provides a comprehensive comparison of the expected selectivity of PROTACs synthesized with this building block against other alternatives, supported by representative experimental data and detailed protocols.
The Critical Role of E3 Ligase Ligands and Linkers in PROTAC Selectivity
The selectivity of a PROTAC is not solely determined by the warhead's affinity for the target protein. The E3 ligase ligand and the linker play a crucial and intricate role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length and composition are essential for inducing favorable protein-protein interactions within this complex, ultimately leading to efficient and selective ubiquitination and degradation of the target.[1][3]
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are widely used as CRBN ligands.[][5] However, it is important to note that these ligands themselves can induce the degradation of endogenous proteins, referred to as "neo-substrates" (e.g., IKZF1, IKZF3, and GSPT1), which can lead to off-target effects.[6] The design of the linker and the overall architecture of the PROTAC can modulate these effects.[6]
Comparative Performance of Thalidomide-Based PROTACs
While specific, direct comparative data for a single PROTAC utilizing the "this compound" linker is not extensively published, we can infer its performance based on studies of similar CRBN-recruiting PROTACs with varying PEG linker lengths. The following tables summarize representative data from the literature, comparing the degradation performance of different PROTACs.
Table 1: Representative Degradation Potency of CRBN-Recruiting PROTACs with Varying Linker Architectures
| PROTAC Example | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | Target X | Thalidomide-NH-PEG3 | 10 - 100 | >90 | Cancer Cell Line |
| BRD4 Degrader | BRD4 | Pomalidomide-PEG4 | <1 | >90 | 22Rv1 |
| BRD4 Degrader | BRD4 | Pomalidomide-PEG6 | 5 | >90 | 22Rv1 |
| HDAC6 Degrader | HDAC6 | Thalidomide-based | 2.5 | >95 | MM.1S |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific warhead, cell line, and experimental conditions. This table provides a conceptual comparison.
Table 2: Comparison of PROTACs Recruiting Different E3 Ligases
| E3 Ligase Recruited | Ligand Example | Advantages | Disadvantages | Representative Target |
| Cereblon (CRBN) | Thalidomide, Pomalidomide | Smaller, often better drug-like properties.[] | Potential for off-target degradation of neo-substrates.[6] | BRD4, BTK |
| von Hippel-Lindau (VHL) | VH032 | Generally more selective with fewer known off-targets.[] | Ligands can be larger and more complex. | KRAS, RIPK2 |
| Mouse double minute 2 (MDM2) | Nutlin-3a | Can be used to degrade MDM2 itself or other targets. | p53-dependent toxicity in non-cancerous cells. | MDM2, BRD4 |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin | Can induce apoptosis in cancer cells. | Potential for toxicity due to on-target effects. | BRD4, RIPK2 |
Experimental Protocols for Assessing PROTAC Selectivity
A rigorous assessment of PROTAC selectivity involves a combination of biochemical, biophysical, and cellular assays.
Western Blot Analysis for On-Target Degradation
This is the most common method to quantify the degradation of the target protein.[8][9]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software to determine DC50 and Dmax values.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased view of the entire proteome, enabling the identification of unintended off-target degradation.[10]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant decrease in abundance only in the PROTAC-treated samples are considered potential off-targets.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (IP-MS)
This technique can identify proteins that interact with the PROTAC-target-E3 ligase complex, providing insights into selectivity.[11][12]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
MS Analysis: Analyze the eluted proteins by mass spectrometry to identify interaction partners.
Biophysical Assays for Ternary Complex Formation
These assays measure the formation and stability of the ternary complex, which is a key determinant of PROTAC efficacy and selectivity.[13][14]
Methods:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and the formation of the ternary complex in real-time.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI measures binding events at the surface of a biosensor.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.
Visualizing Key Processes in PROTAC Selectivity Assessment
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Mechanism of CRBN-mediated protein degradation by a Thalidomide-based PROTAC.
Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Workflow for global proteomics-based off-target analysis of PROTACs.
Conclusion
PROTACs synthesized using "this compound" are expected to effectively recruit the CRBN E3 ligase for targeted protein degradation. The selectivity of the final PROTAC will be a complex interplay between the warhead, the thalidomide ligand, and the PEG3 linker. While thalidomide-based PROTACs offer potent degradation, careful evaluation for off-target effects, including the degradation of neo-substrates, is essential. A multi-pronged experimental approach, combining on-target degradation assays with global proteomic and biophysical analyses, is crucial for a comprehensive assessment of selectivity. The choice of E3 ligase ligand and linker length should be empirically optimized for each target to achieve the desired therapeutic window. Researchers should consider synthesizing and evaluating a matrix of PROTACs with different linkers and E3 ligase ligands to identify the optimal candidate for their specific target of interest.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to the Cross-Reactivity of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by inducing the degradation of specific proteins rather than merely inhibiting them.[1] A significant portion of these molecules leverages ligands for the Cereblon (CRBN) E3 ubiquitin ligase, often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs (pomalidomide, lenalidomide).[2][3] While highly effective, a critical consideration in the development of these thalidomide-based PROTACs is their cross-reactivity, or off-target effects.
This guide provides an objective comparison of the performance and selectivity of thalidomide-based PROTACs, supported by experimental data and detailed methodologies for key assessment techniques. A primary concern stems from the intrinsic activity of the IMiD moiety itself, which can act as a "molecular glue" to induce the degradation of endogenous proteins known as neosubstrates, independent of the PROTAC's intended target.[1][4] This guide will explore these effects and the methodologies used to characterize them.
Comparative Degradation Potency and Off-Target Profiles
The efficacy of a PROTAC is defined by its potency in degrading the target protein, often measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). However, its selectivity, or lack thereof, is equally critical for its therapeutic potential. Mass spectrometry-based quantitative proteomics is the gold standard for assessing PROTAC selectivity across the entire proteome.[5]
On-Target Potency Comparison
The choice of E3 ligase ligand significantly influences a PROTAC's degradation efficiency. The following table presents illustrative data comparing the on-target potency of a well-characterized CRBN-based PROTAC with a VHL-based alternative targeting the same protein family.
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | 7 nM | >95% | [5] |
| VHL-based PROTAC | VHL Ligand | BRD4 | MOLM-13 | 18 nM | >90% | [5] |
This table highlights the high potency of the CRBN-based PROTAC ARV-825 in degrading BRD4. While direct comparison is challenging due to different cell lines, both demonstrate potent, nanomolar degradation capabilities.[5]
Known Off-Target Neosubstrate Degradation
Thalidomide and its analogs are known to recruit specific proteins to CRBN for degradation. This effect can persist when these molecules are incorporated into PROTACs, leading to predictable off-target effects.[6] The most well-characterized neosubstrates are zinc finger (ZF) transcription factors.[7]
| CRBN Ligand | Common Off-Target Neosubstrates | Biological Function | Potential Consequence of Degradation | Reference |
| Thalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Lymphocyte development | Immunomodulation, Anti-myeloma activity | [2][4] |
| Pomalidomide / Lenalidomide | IKZF1, IKZF3, CK1α, GSPT1, ZFP91 | Lymphocyte development, Cell cycle, Translation termination, Transcription | Therapeutic effects in myeloma; potential for off-target toxicities | [4][7][8] |
| Thalidomide | SALL4 | Embryonic development, Transcription factor | Teratogenicity (birth defects) | [8][9] |
This table summarizes common neosubstrates degraded by thalidomide-based PROTACs. The degradation of IKZF1/3 is a desired therapeutic effect in multiple myeloma but constitutes an off-target effect when developing a PROTAC for a different indication.[2][4]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in PROTAC development.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for off-target identification.
Caption: Downstream effects of off-target IKZF1 degradation.
Experimental Protocols
A rigorous assessment of PROTAC specificity requires a multi-faceted approach combining global, unbiased techniques with targeted validation methods.
Global Proteomics using LC-MS/MS for Off-Target Identification
This protocol provides a framework for identifying all proteins degraded upon PROTAC treatment.[9]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Jurkat) at an appropriate density and allow them to adhere.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10x DC50) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) for each condition.[5]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[11][12]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein extract.
-
-
Protein Digestion and Peptide Preparation:
-
Determine protein concentration using a BCA assay.[10]
-
Take equal amounts of protein from each sample. Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest proteins into peptides using trypsin overnight.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
For multiplexed quantification, label the peptide digests from each condition with distinct isobaric TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap system). Peptides are first separated by liquid chromatography based on hydrophobicity before being ionized and analyzed by the mass spectrometer.[9]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.[13]
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in PROTAC-treated samples compared to the vehicle control. These are potential on- and off-target substrates.
-
Western Blot for Validation of Proteomics Hits
This is a standard immunoassay to confirm the degradation of specific target and off-target proteins identified by mass spectrometry.[14]
Methodology:
-
Sample Preparation:
-
Prepare cell lysates as described in the proteomics protocol (Steps 1 & 2).
-
Determine protein concentration using a BCA assay.[14]
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a protein ladder to determine molecular weights.[10]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-BRD4, anti-IKZF1, or another hit from the proteomics screen) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the functional consequences of on- and off-target protein degradation.[15]
Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (concentration for 50% inhibition of viability).
-
Conclusion
The development of thalidomide-based PROTACs offers immense therapeutic promise. However, their inherent potential for cross-reactivity, primarily through the degradation of neosubstrates by the CRBN ligand, necessitates a thorough and rigorous specificity assessment.[9] By employing a systematic approach that combines unbiased, proteome-wide analysis with targeted validation and functional assays, researchers can effectively characterize the selectivity profile of their PROTACs. This comprehensive understanding is crucial for optimizing lead compounds, minimizing potential toxicities, and ultimately developing safer and more effective protein degradation therapies.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-NH-PEG3-NH-Boc: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Thalidomide-NH-PEG3-NH-Boc, a molecule incorporating a thalidomide (B1683933) analog, a PEG linker, and a Boc-protected amine, requires a multi-faceted approach to its disposal due to the hazardous nature of its thalidomide component. This guide provides a step-by-step protocol to ensure the safe and compliant disposal of this compound and associated materials.
Core Principles of Disposal
Given that this compound contains a thalidomide analog, all waste generated from its use is to be treated as hazardous and cytotoxic waste.[1] Thalidomide and its analogs are known teratogens and can cause severe birth defects.[2][3] Therefore, stringent safety measures are imperative. The overarching principle is to prevent environmental release and occupational exposure.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container specifically for this compound and any materials contaminated with it.[1] This includes:
-
Container Management:
2. Decontamination of Labware:
-
Initial Rinse: All glassware and equipment that has been in contact with this compound should be rinsed with a suitable solvent, such as ethanol (B145695) or methanol, to remove the majority of the residue. This initial rinsate must be collected and disposed of as hazardous waste.[1]
-
Washing: After the initial rinse, wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Perform a final rinse with purified water.[1]
-
Drying: Allow the decontaminated items to air dry completely or dry them in an oven.
3. Spill Management:
Due to its cytotoxic nature, any spills involving this compound must be addressed immediately and thoroughly.[1]
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For liquid spills, absorb the material with an absorbent wipe or universal binder. For solid spills, carefully cover with a dampened sterile wipe to avoid raising dust.[1]
-
Collect all contaminated materials and place them into the designated cytotoxic waste container.[1]
-
Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with purified water, and then wipe the area with 70% sterile alcohol.[1]
-
-
Large Spills (>5 mL or 5 g):
4. Disposal of Empty Containers:
-
The original container of this compound should be thoroughly rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with your institution's policies.[4]
5. Final Disposal:
-
The final disposal of the hazardous waste must be conducted through an approved waste disposal plant.[4]
-
Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the pickup and disposal of the segregated waste.
Experimental Protocols and Data Presentation
Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. The recommended procedure is incineration at an approved facility. Quantitative data regarding disposal, such as specific concentrations for chemical neutralization, is not applicable in this context. The primary "quantitative" measure is the strict adherence to zero release into the environment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistical Guidance for Handling Thalidomide-NH-PEG3-NH-Boc
For researchers, scientists, and drug development professionals, this document provides critical safety protocols and operational plans for the handling and disposal of Thalidomide-NH-PEG3-NH-Boc. Given its nature as a thalidomide (B1683933) derivative, this compound must be handled with extreme caution, assuming high potency and reproductive toxicity.
This compound is an E3 Ligase Ligand-Linker Conjugate that acts as a ligand for the Cereblon (CRBN) protein and is a key intermediate in the synthesis of Proteolysis Targeting Chimera (PROTAC) molecules.[1][2] Due to the known severe teratogenic effects of thalidomide, all derivatives should be managed with stringent safety measures to prevent personnel exposure and environmental contamination.[3]
Immediate Safety and Handling Precautions
All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. Handling should occur in a designated area with restricted access.
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound, assuming it is a potent compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations (e.g., handling powder) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double-gloving with chemical-resistant gloves |
| Eye Protection | Safety goggles with side shields | Face shield in addition to safety goggles |
| Body Protection | Impervious lab coat | Disposable, seamless, long-sleeved gown closing in the back[4] |
| Respiratory Protection | Not generally required for solutions in a fume hood | N95 respirator or a powered air-purifying respirator (PAPR) when handling powders or if aerosols may be generated[4][5] |
| Foot Protection | Closed-toe shoes | Disposable shoe covers[4] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Operational Plans: From Receipt to Disposal
A systematic workflow is essential to ensure safety at every stage of the compound's lifecycle in the laboratory.
-
Receipt: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6][7] Recommended storage temperatures are -20°C for the powder and -80°C when in solution.[1][6]
| Storage Condition | Temperature | Duration |
| Solid Form | -20°C | Refer to manufacturer's specifications |
| In Solvent | -80°C | Up to 6 months[1][8][9][10] |
All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet to avoid dust and aerosol formation.[6] For male and female researchers of reproductive potential, awareness of the severe risks of birth defects associated with thalidomide exposure is critical.[7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][7]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
Collect: Place all contaminated absorbent materials into a designated cytotoxic or hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable cleaning agent, working from the outside in. Follow with a thorough rinse with purified water, and then wipe the area with 70% sterile alcohol.[6]
Disposal Plan
Due to its cytotoxic nature, all waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Liquids: Collect liquid waste in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
Solids: Collect contaminated solids (e.g., gloves, wipes, pipette tips) in a designated, sealed hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.[6]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" or "Cytotoxic Waste" and a description of the contents.[6]
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not dispose of this compound or its contaminated materials in regular trash or down the drain.[6]
Disposal Decision Pathway for this compound Waste
Caption: A decision tree outlining the proper segregation and disposal of waste.
Decontamination of Laboratory Equipment
-
Initial Rinse: Carefully rinse all glassware and equipment that has come into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.[6]
-
Scrubbing: Decontaminate surfaces and equipment by scrubbing with an appropriate laboratory cleaning agent.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[6]
-
Final Rinse: Rinse thoroughly with purified water.[6]
-
Drying: Allow the equipment to air dry completely or dry in an oven.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
